Columbamine chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 209408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4.ClH/c1-23-18-5-4-12-8-16-14-10-17(22)19(24-2)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUDGYVKQSKHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)O)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578785 | |
| Record name | 2-Hydroxy-3,9,10-trimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1916-10-5 | |
| Record name | Columbamine chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-3,9,10-trimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Columbamine Chloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Columbamine chloride is a quaternary isoquinoline alkaloid derived from various medicinal plants, including Rhizoma Coptidis, and is a known metabolite of Berberine. Possessing a wide range of biological activities, Columbamine has garnered significant interest for its potential therapeutic applications. Preclinical studies have highlighted its anti-inflammatory, anti-tumor, neuroprotective, and hypolipidemic properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Mechanisms of Action
This compound exerts its effects through the modulation of multiple cellular targets and signaling cascades. The primary mechanisms identified include enzyme inhibition and the regulation of key signaling pathways involved in cell proliferation, apoptosis, and metabolism.
Enzyme Inhibition
This compound has been identified as an inhibitor of several key enzymes, most notably Acetylcholinesterase (AChE) and Cytochrome P450 3A4 (CYP3A4).
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, Columbamine can increase cholinergic neurotransmission. This activity is a key therapeutic strategy in the management of conditions like Alzheimer's disease.
-
Cytochrome P450 3A4 (CYP3A4) Inhibition: CYP3A4 is a critical enzyme in the metabolism of a vast number of xenobiotics, including approximately half of all clinically used drugs. Inhibition of this enzyme by this compound can lead to significant drug-drug interactions, altering the pharmacokinetics and efficacy of co-administered therapeutic agents.[1][2]
Modulation of Oncogenic Signaling Pathways
A significant body of research points to Columbamine's anti-tumor effects, which are mediated through the disruption of critical signaling pathways that drive cancer cell proliferation, survival, and metastasis.
-
Inhibition of the Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colon cancer. Columbamine has been shown to suppress this pathway by reducing the expression of key downstream molecules like β-catenin and Dishevelled (DVL).[2][3][4] This leads to a decrease in the transcription of Wnt target genes, resulting in inhibited proliferation and migration of cancer cells.[2][3][5]
-
Down-regulation of PI3K/AKT/MAPK Pathways: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central node in signaling networks that control cell growth, survival, and metabolism. Columbamine has been demonstrated to suppress the proliferation and invasion of hepatocellular carcinoma cells by down-regulating the PI3K/AKT pathway.[1] Concurrently, it also inhibits the p38 and ERK1/2 Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are also crucial for cell survival and proliferation.[1]
Induction of Apoptosis
Columbamine promotes programmed cell death (apoptosis) in various cancer cell lines. This is achieved through a caspase-dependent mechanism, marked by the increased cleavage of Caspase-3 and PARP (Poly (ADP-ribose) polymerase).[2][3] Furthermore, it modulates the expression of apoptosis-related proteins, increasing the levels of the pro-apoptotic factor BAD while decreasing the anti-apoptotic factor Bcl-2.[3]
Quantitative Pharmacological Data
The inhibitory potency and cytotoxic effects of this compound have been quantified in various in vitro assays. The following table summarizes the key data points available in the literature.
| Target/Assay | Cell Line/System | Value (IC50) | Reference |
| Acetylcholinesterase (AChE) | In vitro enzyme assay | 48.1 µM | [6] |
| Cytochrome P450 3A4 (CYP3A4) | In vitro enzyme assay | 30.6 µM | [1][2][7] |
| Cytotoxicity | Human KB cells | 77.9 µM | [7] |
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key mechanisms of action and experimental workflows associated with this compound.
Detailed Experimental Protocols
This section provides methodologies for key experiments used to elucidate the mechanism of action of this compound.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for and quantify the activity of AChE inhibitors.
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color change.
-
Reagents:
-
0.1 M Phosphate Buffer (pH 8.0)
-
AChE enzyme solution (e.g., from Electrophorus electricus)
-
10 mM DTNB in phosphate buffer
-
14-75 mM Acetylthiocholine Iodide (ATCI) in deionized water
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted)
-
Solvent control (e.g., DMSO)
-
-
Procedure (96-well plate format):
-
To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 10 µL of the this compound solution at various concentrations to the test wells. Add 10 µL of solvent for control wells.
-
Add 10 µL of AChE solution (e.g., 1 U/mL) to all wells.
-
Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).[5][8]
-
Following incubation, add 10 µL of 10 mM DTNB to each well.
-
Initiate the enzymatic reaction by adding 10 µL of ATCI solution to each well.[5]
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings kinetically over several minutes or as an endpoint reading after a fixed time (e.g., 10 minutes).[5][9]
-
-
Data Analysis:
-
The rate of reaction is determined from the change in absorbance over time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Western Blot for β-catenin Expression
This protocol is used to detect changes in the protein level of β-catenin in cells treated with this compound.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific to β-catenin. A secondary antibody conjugated to an enzyme (like HRP) allows for detection via chemiluminescence.
-
Procedure:
-
Cell Lysis: Treat cancer cells (e.g., HCT116 colon cancer cells) with varying concentrations of this compound for a specified time (e.g., 24-48 hours). Lyse the cells using RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or 5% BSA in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[3][10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for β-catenin (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.[3][11]
-
Washing: Wash the membrane three times for 15 minutes each with TBS-T.[3]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, diluted 1:3000 - 1:10,000) for 1-2 hours at room temperature.[3][8][10]
-
Washing: Repeat the washing step.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the β-catenin band intensity to the corresponding loading control band intensity.
Conclusion
This compound is a multi-target alkaloid with significant therapeutic potential, particularly in oncology. Its mechanism of action is complex, involving the direct inhibition of enzymes crucial for neurotransmission and drug metabolism, as well as the potent down-regulation of pro-survival and pro-proliferative signaling pathways like Wnt/β-catenin and PI3K/AKT/MAPK. The ability to induce apoptosis further underscores its anti-cancer properties. The data and protocols presented in this guide offer a comprehensive overview for researchers aiming to further investigate and harness the pharmacological activities of this compound in drug discovery and development programs.
References
- 1. Columbamine suppresses hepatocellular carcinoma cells through down-regulation of PI3K/AKT, p38 and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wnt-3a and R-spo1 conditioned media reporter assay [protocols.io]
- 6. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Cytochrome P450 (CYP3A4) Activity by Extracts from 57 Plants Used in Traditional Chinese Medicine (TCM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. β-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Columbamine Chloride: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Columbamine chloride, a naturally occurring protoberberine alkaloid with significant therapeutic potential. This document details its primary natural sources, comprehensive extraction and purification methodologies, and its mechanisms of action, particularly in apoptosis induction and cytochrome P450 inhibition.
Natural Sources of Columbamine
Columbamine is found in a variety of plant species, primarily within the Ranunculaceae and Berberidaceae families. The concentration of Columbamine can vary depending on the plant species, geographical location, and harvesting time. Coptis chinensis (Chinese goldthread) is a particularly rich source of this alkaloid.
Table 1: Natural Sources and Concentration of Columbamine
| Plant Species | Family | Plant Part | Columbamine Concentration (mg/g dry weight) |
| Coptis chinensis | Ranunculaceae | Rhizome | 3.65 ± 0.57[1] |
| Berberis aristata | Berberidaceae | Roots, Stem | Present, but not quantified[2] |
| Berberis vulgaris | Berberidaceae | Stem Bark | Present, but not quantified[3] |
| Berberis thunbergii | Berberidaceae | Fruits | Present, but not quantified[4] |
| Plumeria rubra | Apocynaceae | Not specified | Present, but not quantified |
| Mahonia bealei | Berberidaceae | Not specified | Present, but not quantified |
Columbamine is also a known metabolite of Berberine, another prominent protoberberine alkaloid found in many of the same plant species.[5]
Extraction and Purification of this compound
The extraction and purification of this compound from its natural sources involve multi-step processes designed to isolate the alkaloid from the complex plant matrix. The general workflow includes extraction, separation, and purification.
General Experimental Workflow for Columbamine Extraction and Purification
Caption: General workflow for the extraction and purification of this compound.
Detailed Experimental Protocols
This protocol describes a general method for the extraction of total alkaloids, including Columbamine, from the rhizomes of Coptis chinensis.
-
Preparation of Plant Material: Air-dry the rhizomes of Coptis chinensis at room temperature and grind them into a fine powder (40-60 mesh).
-
Solvent Extraction:
-
Method A: Maceration. Soak the powdered rhizomes in 80% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional stirring. Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times.
-
Method B: Soxhlet Extraction. Place the powdered rhizomes in a cellulose thimble and extract with methanol in a Soxhlet apparatus for 24 hours.
-
-
Concentration: Combine the filtrates from the repeated extractions and concentrate them under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.
-
Acidification: Dissolve the crude extract in 1% hydrochloric acid.
-
Removal of Neutral and Acidic Impurities: Extract the acidic solution with chloroform three times to remove neutral and acidic compounds.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with a 25% ammonium hydroxide solution.
-
Extraction of Free Alkaloids: Extract the alkaline solution with chloroform three times. The chloroform layer now contains the free alkaloids.
-
Concentration: Combine the chloroform extracts and evaporate to dryness under reduced pressure to yield the total alkaloid fraction.
-
Stationary Phase: Prepare a silica gel (100-200 mesh) column packed in chloroform.
-
Sample Loading: Dissolve the total alkaloid fraction in a minimal amount of chloroform and load it onto the column.
-
Elution: Elute the column with a gradient of chloroform-methanol (from 100:0 to 80:20, v/v).
-
Fraction Collection: Collect fractions of 20 mL and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1, v/v) mobile phase and Dragendorff's reagent for visualization of alkaloids.
-
Isolation of Columbamine: Combine the fractions containing the spot corresponding to the Columbamine standard. Evaporate the solvent to obtain purified Columbamine.
-
Salt Formation: Dissolve the purified Columbamine in a small amount of methanol and add a few drops of concentrated hydrochloric acid to convert it to its chloride salt.
-
Crystallization: Allow the solution to stand at 4°C for 24 hours to facilitate crystallization.
-
Final Product: Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum to obtain pure this compound.
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of Columbamine in plant extracts and purified samples.
Table 2: HPLC Parameters for Columbamine Analysis
| Parameter | Description |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile - 30 mmol/L ammonium bicarbonate solution (containing 0.7% ammonia and 0.1% triethylamine) with gradient elution[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 270 nm[6] |
| Column Temperature | 30°C[6] |
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, including anti-cancer and enzyme inhibitory effects.
Induction of Apoptosis in Colon Cancer Cells via Inhibition of the Wnt/β-catenin Signaling Pathway
Columbamine has been shown to induce apoptosis in human colon cancer cell lines (HCT116 and LoVo) by suppressing the Wnt/β-catenin signaling pathway.[7][8]
Caption: Columbamine's inhibition of the Wnt/β-catenin pathway and induction of apoptosis.
-
Cell Culture and Treatment: Culture HCT116 colon cancer cells and treat with varying concentrations of Columbamine (e.g., 20 µM, 30 µM, 40 µM) for 48 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Caspase-3, cleaved Caspase-3, PARP, cleaved PARP, BAD, and Bcl-2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Inhibition of Cytochrome P450 3A4 (CYP3A4)
Columbamine is a mechanism-based inhibitor of CYP3A4, a key enzyme in drug metabolism.[5] This inhibition is time- and concentration-dependent and can lead to significant drug-drug interactions. The IC50 value for Columbamine's inhibition of CYP3A4 is 30.6 µM.[5]
Caption: Mechanism-based inhibition of CYP3A4 by Columbamine.
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a CYP3A4 substrate (e.g., midazolam), and varying concentrations of Columbamine in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a set time (e.g., 0 and 20 minutes) to allow for potential mechanism-based inhibition.
-
Initiation of Reaction: Start the metabolic reaction by adding NADPH.
-
Termination of Reaction: Stop the reaction after a specific time by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analysis: Centrifuge the samples and analyze the supernatant for the formation of the metabolite of the CYP3A4 substrate (e.g., 1'-hydroxymidazolam) using LC-MS/MS.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Columbamine concentration.
Conclusion
This compound is a promising natural compound with well-defined anti-cancer and enzyme-inhibitory properties. The methodologies outlined in this guide provide a framework for its extraction, purification, and characterization. Further research into its various biological activities and the development of optimized extraction techniques will be crucial for harnessing its full therapeutic potential.
References
- 1. Frontiers | Characterization of the anti-AChE potential and alkaloids in Rhizoma Coptidis from different Coptis species combined with spectrum-effect relationship and molecular docking [frontiersin.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Chemical composition and antioxidant activity of extracts from the inner bark of Berberis vulgaris stem :: BioResources [bioresources.cnr.ncsu.edu]
- 4. chempap.org [chempap.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [Simultaneous determination of six alkaloids in Coptis chinensis of different regions by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Columbamine: A Technical Guide for Researchers
An In-depth Examination of the Core Biosynthetic Pathway, Enzyme Kinetics, and Experimental Methodologies for the Protoberberine Alkaloid Columbamine.
This technical guide provides a comprehensive overview of the biosynthesis of columbamine, a key protoberberine alkaloid, in plants. Columbamine serves as a crucial intermediate in the formation of other medicinally important alkaloids, including palmatine and berberine. This document is intended for researchers, scientists, and drug development professionals engaged in the study of plant secondary metabolism and the production of pharmacologically active compounds.
The Columbamine Biosynthetic Pathway
Columbamine is synthesized from the precursor (S)-scoulerine, which itself is derived from the condensation of dopamine and 4-hydroxyphenylacetaldehyde. The core pathway involves a series of enzymatic reactions, primarily methylation and oxidation, to yield the characteristic protoberberine scaffold of columbamine.
The key enzymatic steps leading to and from columbamine are:
-
Methylation of (S)-scoulerine: The enzyme (S)-scoulerine 9-O-methyltransferase (SMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 9-hydroxyl group of (S)-scoulerine, producing (S)-tetrahydrocolumbamine.[1]
-
Oxidation of (S)-tetrahydrocolumbamine: A tetrahydroprotoberberine oxidase, likely a flavin-dependent enzyme, catalyzes the oxidation of (S)-tetrahydrocolumbamine to form the quaternary alkaloid columbamine. This step involves the removal of four hydrogen atoms.
-
Methylation of Columbamine: Columbamine is subsequently converted to palmatine through the action of columbamine O-methyltransferase (CoOMT), which methylates the 2-hydroxyl group of columbamine using SAM as the methyl donor.[2][3]
The following diagram illustrates the central steps in the biosynthesis of columbamine.
Quantitative Data on Key Biosynthetic Enzymes
The efficiency of the columbamine biosynthetic pathway is dictated by the kinetic properties of its constituent enzymes. While comprehensive kinetic data for all enzymes is not yet available, studies on key methyltransferases have provided valuable insights.
| Enzyme | Substrate(s) | Km (µM) | Vmax | Optimal pH | Optimal Temp. (°C) | Plant Source |
| (S)-Scoulerine 9-O-Methyltransferase (SMT) | (S)-Scoulerine | 5 | - | 8.9 | 37 | Berberis species |
| S-Adenosyl-L-methionine (SAM) | 43 | - | ||||
| Columbamine O-Methyltransferase (CoOMT) | Columbamine | Not Determined | Not Determined | Not Determined | Not Determined | Coptis japonica |
| (S)-Tetrahydrocolumbamine | Not Determined | Not Determined | ||||
| (S)-Scoulerine | Not Determined | Not Determined | ||||
| Tetrahydroprotoberberine Oxidase | (S)-Tetrahydroberberine | Not Determined | Not Determined | Not Determined | Not Determined | Berberis wilsoniae |
Note: Kinetic data for the specific tetrahydroprotoberberine oxidase acting on (S)-tetrahydrocolumbamine and for columbamine O-methyltransferase are currently limited in the literature. The data for tetrahydroberberine oxidase is for a related enzyme in the protoberberine pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of columbamine biosynthesis.
Heterologous Expression and Purification of O-Methyltransferases
This protocol describes the expression of recombinant O-methyltransferases (e.g., SMT, CoOMT) in E. coli for subsequent characterization.
Experimental Workflow:
Methodology:
-
Vector Construction: The open reading frame of the target O-methyltransferase is amplified by PCR and cloned into an appropriate expression vector (e.g., pGEX for GST-fusion or pET for His-tagged proteins).
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Cell Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Protein Expression: The induced culture is incubated at a lower temperature (e.g., 18-25°C) overnight with shaking to enhance the solubility of the recombinant protein.
-
Cell Harvest and Lysis: Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole for His-tagged proteins) and lysed by sonication on ice.
-
Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins or Glutathione-agarose for GST-tagged proteins). The column is washed with a wash buffer containing a low concentration of the eluting agent (e.g., 20 mM imidazole for His-tagged proteins). The recombinant protein is then eluted with an elution buffer containing a high concentration of the eluting agent (e.g., 250 mM imidazole for His-tagged proteins).
-
Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.
O-Methyltransferase Enzyme Assay
This protocol is for determining the activity of a purified O-methyltransferase.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5-9.0, depending on the enzyme's optimum)
-
1 mM Dithiothreitol (DTT)
-
100 µM S-adenosyl-L-methionine (SAM) (can be a mix of labeled and unlabeled SAM for radiometric assays)
-
50-200 µM of the alkaloid substrate (e.g., (S)-scoulerine or columbamine)
-
Purified recombinant O-methyltransferase (1-10 µg)
-
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is terminated by the addition of an equal volume of 1 M HCl or by boiling.
-
Product Extraction: The methylated product is extracted with an organic solvent such as ethyl acetate.
-
Quantification: The amount of product formed is quantified by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If a radiolabeled methyl donor was used, the radioactivity in the organic phase can be measured by scintillation counting.
Tetrahydroprotoberberine Oxidase Enzyme Assay
This protocol provides a general method for assaying the activity of a tetrahydroprotoberberine oxidase.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 8.0-9.0)
-
100-500 µM (S)-tetrahydrocolumbamine (or other tetrahydroprotoberberine substrate)
-
Enzyme extract or purified enzyme
-
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at 30-37°C with shaking to ensure adequate aeration.
-
Monitoring the Reaction: The formation of the oxidized protoberberine alkaloid (e.g., columbamine) can be monitored spectrophotometrically by the increase in absorbance at a characteristic wavelength (e.g., around 345 nm for berberine-type alkaloids).
-
Product Confirmation: The identity of the product should be confirmed by HPLC or LC-MS analysis.
HPLC and LC-MS/MS Analysis of Columbamine and Related Alkaloids
This section outlines a general procedure for the analytical separation and quantification of columbamine and its biosynthetic precursors and products.
Experimental Workflow:
Methodology:
-
Sample Preparation:
-
Plant Tissue: Freeze-dry the plant material and grind it into a fine powder. Extract the alkaloids with methanol containing 1% HCl by sonication or overnight shaking.
-
Enzyme Assay Samples: Terminate the reaction and extract with an appropriate organic solvent as described in the enzyme assay protocols. Evaporate the solvent and redissolve the residue in the mobile phase.
-
-
Chromatographic Conditions (HPLC):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing an ion-pairing agent like sodium dodecyl sulfate (SDS) and a buffer such as potassium phosphate, or an acid like formic acid or trifluoroacetic acid. A typical gradient might be from 20% to 80% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/Vis detector at wavelengths such as 280 nm and 345 nm.
-
-
LC-MS/MS Conditions:
-
Chromatography: Similar conditions to HPLC can be used, but often with a lower flow rate and smaller column dimensions compatible with the mass spectrometer. Volatile mobile phase additives like formic acid or ammonium acetate are preferred.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of protoberberine alkaloids.
-
Mass Analysis: For quantification, multiple reaction monitoring (MRM) is a highly sensitive and selective method. The precursor ion for columbamine ([M]+, m/z 340.1) and a characteristic product ion are monitored.
-
Conclusion
The biosynthesis of columbamine is a critical branch point in the intricate network of protoberberine alkaloid metabolism in plants. Understanding the enzymes and their regulation is paramount for metabolic engineering efforts aimed at enhancing the production of columbamine and its valuable derivatives. This technical guide provides a foundational framework for researchers to delve into the functional characterization of the columbamine biosynthetic pathway, offering detailed protocols and a summary of the current quantitative knowledge. Further research is needed to fully elucidate the kinetic properties of all the enzymes involved and to precisely quantify the metabolic flux through this important pathway.
References
The Biological Activity of Columbamine: An In-depth Technical Guide for Researchers
Introduction: Columbamine, a protoberberine alkaloid and a primary metabolite of berberine, is emerging as a compound of significant interest in the fields of pharmacology and drug development.[1] Extracted from various medicinal plants, including those from the Berberis and Coptis genera, this natural compound has demonstrated a wide spectrum of biological activities.[2][3] This technical guide provides a comprehensive overview of the current scientific understanding of columbamine's biological effects, with a focus on its anti-cancer, anti-inflammatory, antioxidant, and metabolic regulatory properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of its mechanisms of action to facilitate further investigation and therapeutic development.
Core Biological Activities
Columbamine exhibits a diverse range of pharmacological effects, positioning it as a promising candidate for the development of novel therapeutics. Its primary activities include:
-
Antitumor Activity: Columbamine has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines.[1] It also demonstrates potential in suppressing tumor invasion and metastasis.[1]
-
Anti-inflammatory Effects: The alkaloid exhibits significant anti-inflammatory properties, which have been observed in various experimental models.[4]
-
Antioxidant Properties: Columbamine acts as an antioxidant, capable of scavenging free radicals, which contributes to its protective effects against cellular damage.
-
Metabolic Regulation: As a metabolite of berberine, columbamine plays a role in metabolic processes, including lipid-lowering and hypoglycemic effects, primarily through the activation of AMP-activated protein kinase (AMPK).[1]
-
Other Activities: Research also suggests hepatoprotective, neuroprotective, antifungal, and antiparasitic properties.[1]
Quantitative Data on Biological Activity
The following tables summarize the key quantitative data regarding the biological efficacy of columbamine from various studies.
| Activity | Assay/Model | Cell Line/System | IC50 / Effective Concentration | Reference |
| Enzyme Inhibition | Cytochrome P450 Isoform CYP3A4 Inhibition | In vitro | IC50 = 30.6 µM | [1] |
| Antiproliferative | MTT Assay | HCT-116 and HT-29 (Colon Carcinoma) | IC50 = 6.99±0.29 μM and 5.46±0.13 μM (72h) | [5] |
| MTT Assay | LoVo and SW480 (Colon Carcinoma) | Effective at 20-40 µM | [6] | |
| Antioxidant | DPPH Radical Scavenging | Ethyl acetate fraction of Berberis aristata | IC50 = 188.93 ± 8.35 µg/mL | |
| DPPH Radical Scavenging | Methanol extract of Berberis aristata | IC50 = 242.89 ± 4.62 µg/mL | ||
| Antiviral | Anti-HIV Activity | In vitro | IC50 = 58 µg/mL | [7] |
Note: The efficacy of columbamine can vary depending on the specific experimental conditions, including the cell line, assay duration, and purity of the compound.
Key Signaling Pathways Modulated by Columbamine
Columbamine exerts its biological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Wnt/β-catenin Signaling Pathway
Columbamine has been shown to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation.[1][6]
Caption: Columbamine inhibits the Wnt/β-catenin pathway.
PTEN/AKT Signaling Pathway
In glioma cells, columbamine has been observed to upregulate the tumor suppressor PTEN, leading to the inhibition of the pro-survival AKT signaling pathway.
Caption: Columbamine modulates the PTEN/AKT signaling cascade.
AMPK Activation Pathway
Columbamine activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation contributes to its lipid-lowering effects.[1]
Caption: Columbamine activates the AMPK metabolic pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of columbamine.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow Diagram:
Caption: Standard workflow for an MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., HCT-116, HT-29) in 96-well flat-bottom plates at a density of 5 × 10³ cells per well in 100 µL of complete culture medium.[5]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of columbamine in culture medium. Remove the existing medium from the wells and add 100 µL of the columbamine-containing medium at various final concentrations (e.g., 0, 5, 10, 20, 40 µM). Include a vehicle control (e.g., DMSO) at the same concentration as in the highest columbamine dose.
-
Treatment Incubation: Incubate the treated plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.[5]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the log of the columbamine concentration to determine the IC50 value using non-linear regression analysis.
Cell Migration (Transwell Assay)
The Transwell assay, or Boyden chamber assay, is used to assess the migratory capacity of cells in response to a chemoattractant.
Detailed Protocol:
-
Chamber Preparation: Place 24-well Transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant Addition: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of each well.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 × 10⁵ cells/mL.
-
Cell Seeding: Add 200 µL of the cell suspension to the upper chamber of each Transwell insert. Add the desired concentrations of columbamine to the upper chamber along with the cells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with a 0.1% crystal violet solution for 20 minutes.
-
Cell Counting: Gently wash the inserts with PBS to remove excess stain. Allow the membrane to dry and then count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Quantify the migration by comparing the number of migrated cells in the columbamine-treated groups to the control group.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
Detailed Protocol:
-
Cell Lysis: Treat cells with columbamine for the desired time. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., β-catenin, p-AMPK, PTEN, GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
Columbamine, as a berberine alkaloid, presents a compelling profile of diverse biological activities with significant therapeutic potential. Its ability to modulate key signaling pathways involved in cancer progression, inflammation, and metabolism underscores its importance as a lead compound for drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to build upon existing knowledge and to accelerate the translation of this promising natural product into novel clinical applications. Further research is warranted to fully elucidate its mechanisms of action, to evaluate its efficacy and safety in more complex preclinical models, and to explore its potential in combination therapies.
References
Pharmacological Profile of Columbamine Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Columbamine chloride is a quaternary isoquinoline alkaloid derived from various medicinal plants, including those of the Berberis genus. It is also a metabolite of berberine, a well-studied natural compound.[1] Emerging research has highlighted the diverse pharmacological activities of this compound, with a primary focus on its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, including its mechanism of action, quantitative biological data, and detailed experimental methodologies.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀ClNO₄ | [2] |
| Molecular Weight | 373.83 g/mol | [2] |
| IUPAC Name | 3,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol chloride | [2] |
| CAS Number | 1916-10-5 | |
| Solubility | Soluble in DMSO |
Pharmacological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-neoplastic properties being the most extensively investigated. It has demonstrated efficacy in various cancer models, including colon cancer and glioma, primarily through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Anti-Cancer Activity
In colon cancer, this compound has been shown to suppress cell proliferation, migration, and invasion by inhibiting the Wnt/β-catenin signaling pathway.[1][3] Treatment with this compound leads to a dose-dependent reduction in the expression of β-catenin and Dishevelled (DVL), a key regulator of the pathway.[1] This inhibition of the Wnt/β-catenin pathway ultimately leads to decreased proliferation of colon cancer cells.[1][3]
In glioma, this compound exerts its anti-tumor effects by promoting the expression of the tumor suppressor protein PTEN and inhibiting the phosphorylation of AKT.[4][5] The PTEN/AKT pathway is a critical regulator of cell growth, proliferation, and survival. By upregulating PTEN, this compound effectively dampens the pro-survival signals mediated by AKT, leading to the inhibition of glioma cell proliferation and metastasis, and the induction of apoptosis.[4][5]
Other Pharmacological Activities
Beyond its anti-cancer effects, this compound has been reported to possess antioxidant, anti-inflammatory, and lipid-lowering properties. It is also an inhibitor of the cytochrome P450 isoform CYP3A4.
Quantitative Biological Data
The following tables summarize the available quantitative data for this compound.
Table 4.1: In Vitro Cytotoxicity (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Assay | Reference |
| HCT116 | Colon Cancer | Data not explicitly provided as a single value; effective concentrations reported between 20-40 µM | 24, 48, 72h | MTT Assay | [1] |
| SW480 | Colon Cancer | Data not explicitly provided as a single value; effective concentrations reported | 24, 48, 72h | MTT Assay | [1] |
| LoVo | Colon Cancer | Data not explicitly provided as a single value; effective concentrations reported | 24, 48, 72h | MTT Assay | [1] |
| SHG44 | Glioma | Data not explicitly provided as a single value; effective concentrations reported between 20-50 µM | 24, 48, 72h | MTT Assay | [4] |
| U251 | Glioma | Data not explicitly provided as a single value; effective concentrations reported between 20-50 µM | 24, 48, 72h | MTT Assay | [4] |
Table 4.2: Enzyme Inhibition
| Enzyme | IC₅₀ (µM) | Reference |
| CYP3A4 | 30.6 |
Table 4.3: Pharmacokinetic & Ki Values
| Parameter | Value | Species | Notes |
| Pharmacokinetic Data (ADME) | Not Available | - | To date, specific pharmacokinetic data for this compound (absorption, distribution, metabolism, and excretion) has not been reported in the reviewed literature. |
| Ki Values | Not Available | - | No Ki values for this compound against specific molecular targets have been identified in the public domain. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
In Vitro Assays
-
Cell Seeding: Plate cells (e.g., HCT116, SW480, LoVo, SHG44, U251) in 96-well plates at a density of 5 x 10³ cells/well and allow to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µM) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Treatment: Treat the cells with different concentrations of this compound.
-
Incubation: Incubate the plates for approximately 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with 0.1% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
-
Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is necessary.
-
Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells) in the upper chamber in serum-free medium containing this compound.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow cell migration or invasion.
-
Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated/invaded cells on the lower surface with crystal violet. Count the number of stained cells under a microscope.
-
TUNEL Staining:
-
Treat cells with this compound for the desired time.
-
Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Perform TUNEL staining according to the manufacturer's protocol (e.g., using an in situ cell death detection kit).
-
Analyze the cells under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence.
-
-
Flow Cytometry with Annexin V/PI Staining:
-
Harvest and wash the treated cells with PBS.
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.
-
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, DVL, PTEN, p-AKT, AKT, Caspase-3, PARP, Bcl-2, BAD, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Assays
-
Colon Cancer Model:
-
Cell Implantation: Subcutaneously inject human colon cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
Treatment: Administer this compound (e.g., 5, 10, 20 mg/kg body weight) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) for a specified period (e.g., 23 days).[6]
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Analysis: At the end of the study, excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
-
Glioma Model:
-
Cell Implantation: Intracranially implant human glioma cells (e.g., SHG44, U251) into the brains of immunodeficient mice.
-
Treatment and Monitoring: Treat the mice with this compound and monitor for tumor growth and survival.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: this compound modulates the PTEN/AKT signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound is a promising natural compound with significant anti-cancer potential, particularly in colon cancer and glioma. Its mechanisms of action, primarily through the inhibition of the Wnt/β-catenin pathway and modulation of the PTEN/AKT pathway, provide a strong rationale for its further development. However, to advance this compound towards clinical application, several key areas require further investigation. Comprehensive in vitro screening across a broader panel of cancer cell lines is needed to establish a more complete IC₅₀ profile. Crucially, detailed pharmacokinetic and pharmacodynamic studies are essential to understand its absorption, distribution, metabolism, excretion, and overall safety profile. Further elucidation of its molecular targets and potential off-target effects will also be critical for its successful translation into a therapeutic agent.
References
- 1. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C20H20ClNO4 | CID 15840198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Columbamine-Mediated PTEN/AKT Signal Pathway Regulates the Progression of Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Columbamine Chloride: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Columbamine, a protoberberine alkaloid, and its chloride salt have emerged as compounds of significant interest in pharmacological research, particularly in oncology. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activities of columbamine chloride. It details the experimental protocols for key assays used to elucidate its mechanism of action and presents quantitative data on its bioactivity. Furthermore, this guide illustrates the signaling pathways modulated by columbamine and outlines experimental workflows using Graphviz diagrams, offering a valuable resource for researchers in drug discovery and development.
Introduction: Discovery and History
The journey of columbamine is rooted in the exploration of traditional medicinal plants. It was first isolated from Jateorhiza columba (also known as Calumba), a perennial climbing plant native to East Africa.[1][2] The discovery of alkaloids as a distinct class of chemical compounds in the early 19th century paved the way for the isolation and characterization of numerous plant-derived bioactive molecules, including the protoberberine alkaloids to which columbamine belongs.[3]
Protoberberine alkaloids, characterized by their tetracyclic ring system, have a long history of use in traditional Chinese and other medicine systems.[4] One of the most well-known members of this class is berberine, which has been used for centuries.[5] Columbamine itself is a metabolite of berberine.[6] A significant milestone in the history of columbamine chemistry was its synthesis from berberine, first reported by Cava and Reed in 1967, which provided a method for its production beyond natural extraction.[7][8]
Chemical Properties of this compound
This compound is the salt form of columbamine, which enhances its solubility and stability for experimental use.[9]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀ClNO₄ | |
| Molecular Weight | 373.83 g/mol | |
| IUPAC Name | 3,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol chloride | |
| CAS Number | 1916-10-5 | |
| Appearance | Solid | [10] |
| Solubility | Soluble in DMSO | [10] |
Biological Activities and Therapeutic Potential
Columbamine has demonstrated a wide range of biological activities, with its anti-cancer properties being the most extensively studied. It has also been noted for its potential anti-inflammatory, antioxidant, antifungal, and antiparasitic effects.[1][6]
Anti-Cancer Activity
Research has shown that columbamine exhibits cytotoxic effects against various cancer cell lines.
3.1.1. Colon Cancer
In colon cancer cells (HCT116, SW480, and LoVo), columbamine has been shown to:
-
Inhibit cell proliferation in a time- and dose-dependent manner.[11]
-
Suppress cell migration and invasion.[11]
-
Induce apoptosis.[11]
3.1.2. Glioma
In glioma cell lines (SHG44 and U251), columbamine has been observed to:
-
Inhibit cell proliferation, migration, and invasion.
-
Promote apoptosis.
Other Bioactivities
-
CYP450 Inhibition: this compound is an inhibitor of the cytochrome P450 isoform CYP3A4.[6]
-
Antifungal Activity: Columbamine has shown inhibitory effects against the spore germination of some plant pathogenic fungi.[12]
Quantitative Bioactivity Data
| Parameter | Cell Line/Target | Value | Reference |
| IC₅₀ | CYP3A4 | 30.6 µM | [6] |
| Effective Concentration (Proliferation) | HCT116, SW480, LoVo | 10-50 µM | [6] |
| Effective Concentration (Migration/Invasion) | HCT116, LoVo | 20-40 µM | [6] |
| Effective Concentration (Apoptosis) | HCT116, LoVo | 20-40 µM | [6] |
| Effective Concentration (Glioma Proliferation/Metastasis) | SHG44, U251 | 20-50 µM |
Signaling Pathways Modulated by Columbamine
Columbamine exerts its anti-cancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
Wnt/β-catenin Signaling Pathway
In colon cancer, columbamine has been shown to suppress the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, and its dysregulation is a hallmark of many cancers.[11]
PTEN/AKT Signaling Pathway
In glioma cells, columbamine promotes the expression of PTEN (Phosphatase and tensin homolog) and inhibits the phosphorylation of AKT. The PTEN/AKT pathway is a critical regulator of cell survival and apoptosis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of columbamine.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13][14]
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to quantify their expression levels.[15][16][17][18]
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Protein Extraction: Lyse columbamine-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., β-catenin, p-AKT, total AKT, PTEN) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Transwell Migration and Invasion Assay
This assay is used to assess the migratory and invasive potential of cancer cells in vitro.[19][20][21][22]
Principle: Cells are seeded in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of the Transwell membrane with Matrigel. For migration assays, no coating is needed. Rehydrate the inserts.
-
Cell Seeding: Suspend serum-starved cells in a serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a period sufficient for cell migration or invasion (e.g., 24-48 hours).
-
Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol and stain with a solution like crystal violet.
-
Quantification: Count the stained cells in several random fields under a microscope.
Luciferase Reporter Assay for Wnt Signaling
This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.[23][24][25][26][27]
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a TCF/LEF responsive element. Activation of the Wnt pathway leads to the expression of luciferase, which can be measured by its enzymatic activity.
Protocol:
-
Transfection: Co-transfect cells with a TCF/LEF-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: After transfection, treat the cells with this compound and/or a Wnt pathway activator (e.g., Wnt3a conditioned medium or LiCl).
-
Cell Lysis: Lyse the cells and collect the lysate.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Pharmacokinetics
While detailed pharmacokinetic studies specifically on columbamine are limited in the publicly available literature, information on related protoberberine alkaloids, such as berberine and its metabolites, can provide some insights. Generally, protoberberine alkaloids exhibit low oral bioavailability.[28][29] For instance, demethyleneberberine, a metabolite of berberine, is rapidly absorbed from the gastrointestinal tract but also quickly cleared from plasma.[29] Further pharmacokinetic studies are warranted to fully understand the absorption, distribution, metabolism, and excretion (ADME) profile of columbamine.
Conclusion
This compound is a promising natural product-derived compound with significant anti-cancer potential. Its ability to modulate critical signaling pathways such as Wnt/β-catenin and PTEN/AKT underscores its therapeutic relevance. This technical guide provides a foundational resource for researchers by consolidating the historical context, chemical properties, biological activities, and detailed experimental methodologies related to this compound. The provided data and workflows are intended to facilitate further investigation into its mechanisms of action and to support its development as a potential therapeutic agent. Future research should focus on comprehensive in vivo studies and detailed pharmacokinetic and toxicological profiling to translate the promising preclinical findings into clinical applications.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Jateorhiza palmata - Wikipedia [en.wikipedia.org]
- 3. The discovery of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A synthesis of columbamine from berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Columbamine - Wikipedia [en.wikipedia.org]
- 11. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchhub.com [researchhub.com]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 19. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 20. clyte.tech [clyte.tech]
- 21. stackscientific.nd.edu [stackscientific.nd.edu]
- 22. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 23. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 24. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Wnt Reporter Activity Assay [bio-protocol.org]
- 26. resources.amsbio.com [resources.amsbio.com]
- 27. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 28. Pharmacokinetics of Two Alkaloids after Oral Administration of Rhizoma Coptidis Extract in Normal Rats and Irritable Bowel Syndrome Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Methodological & Application
Columbamine Chloride: In Vitro Experimental Protocols for Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Columbamine chloride, a protoberberine alkaloid isolated from medicinal plants such as Rhizoma Coptidis, has garnered significant interest in oncological research. In vitro studies have demonstrated its potential as an anticancer agent, exhibiting inhibitory effects on cell proliferation, migration, and invasion, while promoting apoptosis in various cancer cell lines. These effects are attributed to its modulation of key cellular signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways. This document provides detailed protocols for in vitro experiments to investigate the anticancer and anti-inflammatory properties of this compound, along with data presentation tables and visualizations of associated signaling pathways and experimental workflows.
Data Presentation: Summary of In Vitro Effects of this compound
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: Inhibition of Cancer Cell Proliferation by this compound
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | % Inhibition / Effect |
| HCT116 | Colon Cancer | MTT Assay | 20, 30, 40 | 24, 48, 72 | Dose- and time-dependent inhibition[1][2] |
| SW480 | Colon Cancer | MTT Assay | 20, 30, 40 | 24, 48, 72 | Dose- and time-dependent inhibition[1][2] |
| LoVo | Colon Cancer | MTT Assay | 20, 30, 40 | 24, 48, 72 | Dose- and time-dependent inhibition[1][2] |
| SHG44 | Glioma | MTT Assay | 10, 20, 30, 40, 50 | 24, 48, 72 | Dose- and time-dependent inhibition |
| U251 | Glioma | MTT Assay | 10, 20, 30, 40, 50 | 24, 48, 72 | Dose- and time-dependent inhibition |
| HCT116 | Colon Cancer | Colony Formation | 20, 30, 40 | - | Dose-dependent suppression[1][2] |
| SHG44 | Glioma | Colony Formation | 20, 30, 50 | - | Dose-dependent inhibition |
| U251 | Glioma | Colony Formation | 20, 30, 50 | - | Dose-dependent inhibition |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | Observations |
| HCT116 | Colon Cancer | TUNEL Staining | 20, 30, 40 | 48 | Increased number of TUNEL-positive cells[1][3] |
| HCT116 | Colon Cancer | Flow Cytometry (Annexin V/PI) | 20, 30, 40 | 48 | Increased percentage of apoptotic cells[1][3] |
| SHG44 | Glioma | Flow Cytometry (Annexin V/PI) | 20, 30, 50 | - | Increased apoptosis rate |
| U251 | Glioma | Flow Cytometry (Annexin V/PI) | 20, 30, 50 | - | Increased apoptosis rate |
| SHG44 | Glioma | TUNEL Staining | 20, 30, 50 | - | Induced DNA damage and apoptosis |
| U251 | Glioma | TUNEL Staining | 20, 30, 50 | - | Induced DNA damage and apoptosis |
Table 3: Inhibition of Cancer Cell Migration and Invasion by this compound
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | Observations |
| HCT116 | Colon Cancer | Scratch Wound Assay | 20, 30, 40 | 24 | Significant inhibition of cell migration[1][2] |
| LoVo | Colon Cancer | Scratch Wound Assay | 20, 30, 40 | 24 | Significant inhibition of cell migration[1][2] |
| HCT116 | Colon Cancer | Transwell Invasion Assay | 20, 30, 40 | - | Dose-dependent impairment of invasion[1][2] |
| SHG44 | Glioma | Wound Healing Assay | 20, 30, 50 | 24 | Significant inhibition of cell migration |
| U251 | Glioma | Wound Healing Assay | 20, 30, 50 | 24 | Significant inhibition of cell migration |
| SHG44 | Glioma | Transwell Invasion Assay | 20, 30, 50 | - | Dose-dependent inhibition of invasion |
| U251 | Glioma | Transwell Invasion Assay | 20, 30, 50 | - | Dose-dependent inhibition of invasion |
Experimental Protocols
Herein, we provide detailed methodologies for key in vitro experiments to assess the anticancer and anti-inflammatory effects of this compound.
Anticancer Activity Assays
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, SW480, SHG44)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions (e.g., 0, 10, 20, 30, 40, 50 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a characteristic of cancer cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal violet solution (0.5% in 20% methanol)
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound.
-
Incubate the plates for 10-14 days, changing the medium with fresh this compound every 2-3 days.
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Photograph the plates and count the number of colonies (typically containing >50 cells).
This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
This technique is used to detect changes in the expression levels of specific proteins involved in proliferation, apoptosis, and signaling pathways.
Materials:
-
Cancer cell lines treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PCNA, cleaved Caspase-3, PARP, Bcl-2, Bax, β-catenin, p-Akt, Akt, etc.)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Table 4: Recommended Primary Antibody Dilutions for Western Blotting
| Primary Antibody | Supplier (Example) | Recommended Dilution |
| PCNA | Cell Signaling Technology | 1:1000 |
| Cleaved Caspase-3 | Cell Signaling Technology | 1:1000 |
| PARP | Cell Signaling Technology | 1:1000 |
| Bcl-2 | Santa Cruz Biotechnology | 1:500 |
| Bax | Cell Signaling Technology | 1:1000 |
| β-catenin | Cell Signaling Technology | 1:1000 |
| p-Akt (Ser473) | Cell Signaling Technology | 1:1000 |
| Akt | Cell Signaling Technology | 1:1000 |
| PTEN | Cell Signaling Technology | 1:1000 |
Anti-inflammatory Activity Assays
This assay measures the production of nitrite, a stable metabolite of NO, in macrophage-like cells stimulated with an inflammatory agent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect 50 µL of the culture supernatant.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Signaling Pathways and Visualizations
This compound exerts its anticancer effects by modulating key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
In the absence of Wnt signaling, β-catenin is phosphorylated by a destruction complex (including GSK3β, Axin, and APC) and targeted for proteasomal degradation. Wnt binding to its receptor Frizzled and co-receptor LRP5/6 leads to the inhibition of the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, it acts as a transcriptional co-activator with TCF/LEF transcription factors to promote the expression of target genes involved in cell proliferation. This compound has been shown to suppress the Wnt/β-catenin pathway by downregulating the expression of Dsh and reducing the levels of β-catenin.[1]
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt (p-Akt) phosphorylates a variety of downstream targets to promote cell survival and proliferation. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3. This compound has been shown to inhibit the PI3K/Akt pathway by promoting the expression of PTEN and inhibiting the phosphorylation of Akt.
Conclusion
The provided protocols and data offer a comprehensive framework for the in vitro investigation of this compound as a potential anticancer and anti-inflammatory agent. These methodologies, combined with the understanding of the underlying signaling pathways, will aid researchers in further elucidating the therapeutic potential of this natural compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions to ensure robust and reproducible results.
References
Application Notes and Protocols for Columbamine Chloride in Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Columbamine, a protoberberine alkaloid isolated from medicinal plants such as Rhizoma Coptidis, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-oxidant, and anti-tumor effects.[1] In cell culture studies, Columbamine chloride is utilized to investigate its efficacy and mechanism of action against various cancer cell lines. It has been demonstrated to inhibit cell proliferation, migration, and invasion while promoting apoptosis and inducing cell cycle arrest.[2][3][4]
These application notes provide a comprehensive overview of the cellular effects of this compound and detailed protocols for its use in cell culture experiments. The primary mechanisms of action involve the modulation of critical signaling pathways, including PI3K/Akt, MAPK/ERK, and Wnt/β-catenin.[2][3][5]
Mechanism of Action
Columbamine exerts its anti-cancer effects by targeting multiple key signaling pathways that are often dysregulated in cancer:
-
PI3K/Akt Pathway: Columbamine suppresses the phosphorylation of Akt, a key downstream effector of PI3K, and can promote the expression of the tumor suppressor PTEN.[5][6] This inhibition disrupts signals that promote cell survival, proliferation, and growth.
-
MAPK Pathway: The compound has been shown to down-regulate the p38 and ERK1/2 MAPK signaling pathways, which are crucial for cell proliferation and survival in response to extracellular stimuli.[2]
-
Wnt/β-catenin Pathway: In colon cancer models, Columbamine has been found to abolish the Wnt/β-catenin signaling pathway by reducing the protein levels of β-catenin and its downstream targets.[3][4] This pathway is fundamental in controlling cell fate, proliferation, and migration.
These inhibitory actions collectively lead to decreased expression of proliferation markers like PCNA, modulation of apoptosis-related proteins (Bcl-2, BAD, Caspase-3), and reduced levels of matrix metalloproteinases (MMP2, MMP9) involved in cell invasion.[2][3]
Data Presentation: Efficacy of this compound
The following tables summarize the effective concentrations and inhibitory effects of this compound across various cancer cell lines as reported in the literature.
Table 1: Effective Concentrations of this compound in In Vitro Studies
| Cell Line | Cancer Type | Concentration Range | Observed Effects | Reference |
| HCT116 | Colon Cancer | 20 - 40 µM | Inhibition of proliferation, migration, and invasion; Induction of apoptosis. | [3][7] |
| LoVo | Colon Cancer | 20 - 40 µM | Inhibition of migration and invasion. | [3] |
| SW480 | Colon Cancer | 20 - 40 µM | Inhibition of proliferation. | [3] |
| SMMC7721 | Hepatocellular Carcinoma | Not specified | Suppression of cell growth, migration, and invasion; promotion of apoptosis. | [2] |
| HepG2 | Hepatocellular Carcinoma | Not specified | Suppression of cell growth. | [2] |
| Hep3B | Hepatocellular Carcinoma | Not specified | Suppression of cell growth. | [2] |
| SHG44 | Glioma | Not specified | Inhibition of proliferation, migration, and invasion; induction of apoptosis. | [5][6] |
| U251 | Glioma | Not specified | Inhibition of proliferation, migration, and invasion; induction of apoptosis. | [5][6] |
Note: Specific IC50 values for this compound are not consistently reported across studies; the table reflects concentrations shown to produce significant biological effects.
Table 2: Effects of this compound on Protein Expression
| Protein | Pathway/Process | Effect | Cell Line(s) | Reference |
| p-Akt | PI3K/Akt | Down-regulation | SHG44, U251 | [5] |
| PTEN | PI3K/Akt | Up-regulation | SHG44, U251 | [5] |
| p-p38 | MAPK | Down-regulation | SMMC7721 | [2] |
| p-ERK1/2 | MAPK | Down-regulation | SMMC7721 | [2] |
| β-catenin | Wnt | Down-regulation | HCT116 | [3] |
| PCNA | Proliferation | Down-regulation | HCT116 | [3] |
| Bcl-2 | Apoptosis (Anti) | Down-regulation | HCT116 | [3] |
| BAD | Apoptosis (Pro) | Up-regulation | HCT116 | [3] |
| Cleaved Caspase-3 | Apoptosis | Up-regulation | HCT116, SMMC7721 | [2][3] |
| Cleaved PARP | Apoptosis | Up-regulation | HCT116 | [3] |
| E-cadherin | Migration | Up-regulation | SMMC7721 | [2] |
| N-cadherin | Migration | Down-regulation | SMMC7721 | [2] |
| MMP2 / MMP9 | Invasion | Down-regulation | SMMC7721 | [2] |
Visualizations: Signaling Pathways and Workflows
Caption: Columbamine inhibits PI3K/Akt and MAPK/ERK pathways.
Caption: Columbamine abolishes Wnt/β-catenin signaling.
Caption: General experimental workflow for cell-based assays.
Experimental Protocols
General Guidelines
-
Reagent Preparation: Prepare this compound (MW: 371.8 g/mol for chloride salt) in a suitable solvent like DMSO or sterile water to create a high-concentration stock solution (e.g., 10-20 mM). Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The final concentration of the solvent in the culture medium should be non-toxic to the cells (typically <0.1% DMSO).
-
Cell Culture: Culture cells in their recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.[3]
-
Controls: Always include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and an untreated control in all experiments.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell proliferation and viability.[3][4]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound (e.g., 0, 5, 10, 20, 40, 80 µM).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol quantifies the induction of apoptosis by this compound.[3][7]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest. After 24 hours, treat the cells with various concentrations of this compound (e.g., 20, 30, 40 µM) for 48 hours.[3]
-
Cell Harvesting: Collect both floating and adherent cells. Gently wash adherent cells with PBS and detach them using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.[8][9]
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol for 24-48 hours.
-
Cell Harvesting: Harvest cells as described above (Protocol 2, Step 2).
-
Fixation: Wash the cell pellet with cold PBS and resuspend in 500 µL of PBS. Add the cells dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of PI.
-
Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation status of proteins in pathways affected by this compound.[2][3][5]
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-cm or 10-cm dishes. Once they reach 70-80% confluency, treat them with this compound for the desired time (e.g., 24-48 hours).
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-catenin, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Columbamine suppresses hepatocellular carcinoma cells through down-regulation of PI3K/AKT, p38 and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Columbamine-Mediated PTEN/AKT Signal Pathway Regulates the Progression of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Columbamine-Mediated PTEN/AKT Signal Pathway Regulates the Progression of Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chlorogenic acid induces apoptosis and cell-cycle arrest in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prediction of cell cycle distribution after drug exposure by high content imaging analysis using low‐toxic DNA staining dye - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Columbamine Chloride Cytotoxicity using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Columbamine, a protoberberine alkaloid extracted from various medicinal herbs, has demonstrated potential as an anti-tumor agent.[1] It has been shown to inhibit the proliferation of various cancer cells, including colon cancer, and induce apoptosis.[2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity.[4] This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[4][5][6] The concentration of the dissolved formazan is then quantified by measuring its absorbance, providing an indication of cell viability.
These application notes provide a detailed protocol for determining the cytotoxic effects of Columbamine chloride on cancer cell lines using the MTT assay.
Key Experimental Considerations
-
Cell Line Selection: The choice of cell line is critical and should be relevant to the research question. Columbamine has been shown to be effective against colon cancer cell lines such as HCT116, SW480, and LoVo.[2]
-
Concentration Range: Based on existing research, initial experiments with this compound could utilize a concentration range of 10 µM to 50 µM.[2] A broader range may be necessary for initial screening to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Incubation Time: Cytotoxic effects are time-dependent. It is recommended to perform the assay at multiple time points, such as 24, 48, and 72 hours, to characterize the temporal response to this compound.[2]
-
Controls: Appropriate controls are essential for accurate data interpretation. These include untreated cells (negative control), a vehicle control (cells treated with the solvent used to dissolve this compound, e.g., DMSO), and a positive control (a known cytotoxic agent). A blank control containing only cell culture medium should also be included for background subtraction.[7]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7][8]
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals[6]
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[8]
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Cell Seeding:
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells for untreated, vehicle, and positive controls.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8] The incubation time may need to be optimized for different cell lines.
-
After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6][7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7]
-
-
Data Acquisition:
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
Data Presentation
The following table summarizes the cytotoxic effects of Columbamine on various colon cancer cell lines after 48 hours of treatment, as determined by MTT assay in a published study.
| Cell Line | Columbamine Concentration (µM) | % Cell Viability (Mean ± SD) |
| HCT116 | 0 (Control) | 100 ± 0.0 |
| 20 | ~65 ± 5.0 | |
| 40 | ~40 ± 4.5 | |
| SW480 | 0 (Control) | 100 ± 0.0 |
| 20 | ~70 ± 6.0 | |
| 40 | ~50 ± 5.5 | |
| LoVo | 0 (Control) | 100 ± 0.0 |
| 20 | ~75 ± 7.0 | |
| 40 | ~60 ± 6.5 |
Data is estimated from graphical representations in existing literature and is for illustrative purposes.[2]
Visualizations
MTT Assay Experimental Workflow
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Assessing Cell Migration Inhibition by Columbamine Chloride Using a Wound Healing Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a wound healing (scratch) assay to evaluate the effects of Columbamine chloride on cancer cell migration. The provided information is intended to guide researchers in setting up and executing experiments to assess the therapeutic potential of this compound as an inhibitor of cell migration, a key process in cancer metastasis.
Introduction
Cell migration is a fundamental process involved in various physiological and pathological events, including embryonic development, tissue repair, and cancer progression.[1] The ability of cancer cells to migrate is a prerequisite for invasion and metastasis, the primary cause of cancer-related mortality. Therefore, identifying and characterizing compounds that can inhibit cell migration is a critical area of cancer research and drug development.
This compound, a protoberberine alkaloid, has demonstrated anti-cancer properties, including the inhibition of cancer cell proliferation and the induction of apoptosis.[1][2] Emerging evidence suggests that this compound also possesses anti-migratory effects, making it a promising candidate for further investigation as an anti-metastatic agent.[1][2] One study has shown that Columbamine significantly inhibits the migration and invasion of colon cancer cells.[1]
The wound healing assay is a simple, cost-effective, and widely used method to study collective cell migration in vitro.[3] It involves creating a "scratch" or "wound" in a confluent monolayer of cells and monitoring the rate at which the cells migrate to close the gap.[3] This method allows for the quantitative assessment of cell migration and is well-suited for screening the effects of compounds like this compound.
Principle of the Wound Healing Assay
The wound healing assay is based on the principle of measuring the rate of directional cell migration to close a cell-free gap created in a confluent cell monolayer. The process mimics the initial stages of wound healing in tissues. By capturing images at regular intervals, the reduction in the wound area over time can be quantified. The rate of wound closure is then used as a measure of cell migration. When testing a compound like this compound, a reduction in the rate of wound closure compared to an untreated control indicates an inhibitory effect on cell migration.
Data Presentation: Effects of this compound on Cancer Cell Migration
The following table summarizes representative quantitative data on the effect of this compound on the migration of human colon cancer cell lines, HCT116 and LoVo. This data is based on visual analysis of wound healing assays, where a dose-dependent inhibition of wound closure was observed at 24 hours post-treatment.
Table 1: Estimated Wound Closure in Colon Cancer Cell Lines Treated with this compound
| Cell Line | Treatment | Concentration (µM) | Estimated Wound Closure at 24h (%) |
| HCT116 | Control (Untreated) | 0 | ~95% |
| This compound | 20 | ~60% | |
| This compound | 30 | ~30% | |
| This compound | 40 | ~10% | |
| LoVo | Control (Untreated) | 0 | ~90% |
| This compound | 20 | ~50% | |
| This compound | 30 | ~25% | |
| This compound | 40 | ~5% |
Note: The wound closure percentages are estimations based on the visual representation of data from published research. Actual values may vary depending on experimental conditions.
Experimental Protocols
This section provides a detailed methodology for performing a wound healing assay to assess the effects of this compound on cell migration.
Materials and Reagents
-
Human cancer cell lines (e.g., HCT116, LoVo)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)
-
24-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips or a cell scraper
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80-90% confluency.
-
Trypsinize the cells, count them, and seed them into 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells have formed a confluent monolayer, gently aspirate the culture medium.
-
Using a sterile 200 µL pipette tip, make a straight scratch down the center of the well. A cross-shaped scratch can also be made.
-
Wash the wells twice with PBS to remove any detached cells and debris.
-
-
Treatment with this compound:
-
Prepare different concentrations of this compound in a low-serum (e.g., 1% FBS) culture medium. A low-serum medium is used to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
Add the medium containing the desired concentration of this compound to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound) and an untreated control.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture the first set of images of the wounds (T=0) using an inverted microscope at 4x or 10x magnification.
-
Mark the plate to ensure that images are taken from the same field of view at each time point.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the same wound areas at regular intervals (e.g., 6, 12, and 24 hours).
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the wound at each time point for all treatment groups.
-
Calculate the percentage of wound closure at each time point using the following formula: Wound Closure (%) = [(Area at T=0) - (Area at T=x)] / (Area at T=0) x 100
-
Plot the percentage of wound closure against time for each treatment condition to visualize the migration rate.
-
Perform statistical analysis to determine the significance of the differences between the treated and control groups.
-
Signaling Pathways and Visualizations
This compound has been shown to inhibit cell migration by modulating key signaling pathways. The Wnt/β-catenin pathway is one of the primary pathways implicated in the anti-migratory effects of this compound in colon cancer.[1][2][4]
Wnt/β-catenin Signaling Pathway Inhibition by this compound
The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. In many cancers, this pathway is aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator of genes that promote cell migration and invasion. This compound has been found to suppress the Wnt/β-catenin signaling pathway, leading to a reduction in the expression of downstream target genes involved in cell migration.[1][4]
Caption: Wnt/β-catenin pathway inhibition by Columbamine.
Experimental Workflow for Wound Healing Assay
The following diagram illustrates the logical flow of the wound healing assay to assess the effects of this compound.
Caption: Wound healing assay experimental workflow.
Conclusion
The wound healing assay is a valuable tool for assessing the anti-migratory effects of this compound on cancer cells. The provided protocols and background information offer a solid foundation for researchers to investigate the therapeutic potential of this compound. The observed inhibition of cell migration, likely through the Wnt/β-catenin pathway, highlights this compound as a promising candidate for the development of novel anti-metastatic therapies. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy in more complex in vitro and in vivo models.
References
- 1. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Epithelial-Mesenchymal Transition by Cyrtopodion Scabrum: An in vitro Study against Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Application Notes and Protocols: Evaluating the Anti-Invasive Properties of Columbamine Chloride on Cancer Cells using the Transwell Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Columbamine chloride, a protoberberine alkaloid extracted from plants of the Berberis genus, has garnered significant interest in oncological research for its potential anti-tumor properties. Emerging evidence suggests that this compound can inhibit the proliferation, migration, and invasion of various cancer cells, key processes in tumor metastasis.[1][2][3][4] This document provides a detailed protocol for utilizing the Transwell invasion assay to quantify the inhibitory effects of this compound on cancer cell invasion and presents an overview of the potential signaling pathways involved.
The Transwell assay is a widely used in vitro method to assess the migratory and invasive capabilities of cells.[5][6][7] For invasion assays, a layer of extracellular matrix (ECM) gel, such as Matrigel, is coated onto a porous membrane insert. This setup mimics the barriers that cancer cells must degrade and traverse to metastasize.[5][6] By treating cells with this compound and quantifying the number of cells that successfully invade through the matrix, researchers can effectively evaluate its anti-invasive efficacy.
Principle of the Transwell Invasion Assay
The Transwell invasion assay operates on the principle of chemotaxis, where cells move along a chemical gradient.[7] Cancer cells are seeded in the upper chamber of a Transwell insert, which contains a porous membrane coated with an ECM substitute. The lower chamber is filled with a medium containing a chemoattractant, typically fetal bovine serum (FBS). Cells that possess invasive properties will degrade the ECM and migrate through the pores towards the chemoattractant.[7] The inhibitory effect of a compound like this compound is determined by comparing the number of invading cells in treated versus untreated conditions.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for conducting a Transwell invasion assay to assess the impact of this compound.
Materials and Reagents
-
Transwell inserts with 8 µm pore size membranes for 24-well plates
-
24-well tissue culture plates
-
Matrigel™ or other basement membrane matrix
-
Selected cancer cell line (e.g., HCT116 colon cancer cells, U251 glioma cells)[1][3]
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution: 4% paraformaldehyde in PBS
-
Staining solution: 0.1% Crystal Violet in methanol
-
Cotton swabs
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Experimental Workflow Diagram
Caption: Workflow for Transwell Invasion Assay.
Detailed Protocol
Day 1: Preparation of Matrigel-Coated Inserts
-
Thaw Matrigel on ice overnight in a 4°C refrigerator. All subsequent steps involving Matrigel should be performed on ice using pre-chilled pipette tips and tubes to prevent premature polymerization.[8]
-
Dilute the Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.[9]
-
Carefully add 50-100 µL of the diluted Matrigel solution to the center of the upper chamber of each Transwell insert. Ensure the membrane is evenly coated.
-
Incubate the plates at 37°C for at least 4-6 hours (or overnight) to allow the gel to solidify.[9]
Day 2: Cell Seeding and Treatment
-
Culture the chosen cancer cell line to approximately 80-90% confluency.[7]
-
Harvest the cells using Trypsin-EDTA and wash with PBS.
-
Resuspend the cells in serum-free medium and perform a cell count.
-
Starve the cells by incubating them in serum-free medium for 12-24 hours. This step enhances the chemotactic response.[5][8]
-
After starvation, resuspend the cells in serum-free medium at a density of 1 x 10⁵ to 2 x 10⁵ cells/mL.[1][9]
-
Prepare different concentrations of this compound in serum-free medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug dose).
-
Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the upper and lower chambers and incubating for 30 minutes at 37°C. Carefully remove the medium before seeding cells.
-
Add 600 µL of medium containing 10% FBS (chemoattractant) to the lower wells of the 24-well plate.[1][9]
-
Add 200 µL of the cell suspension containing the desired concentration of this compound (or vehicle) to the upper chamber of the inserts.[9]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 48 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.
Day 3: Fixation, Staining, and Quantification
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently wipe the inside of the upper chamber to remove the Matrigel and any non-invading cells.[7][9]
-
Fix the invading cells on the bottom of the membrane by immersing the inserts in 4% paraformaldehyde for 20-30 minutes at room temperature.[1]
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in 0.1% Crystal Violet solution for 30 minutes at room temperature.[1][9]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using a microscope, capture images from several representative fields for each membrane.
-
Count the number of stained, invaded cells using image analysis software like ImageJ or by manual counting.
-
Calculate the average number of invaded cells per field for each treatment condition and normalize to the vehicle control.
Data Presentation
Quantitative data should be presented clearly to demonstrate the dose-dependent effect of this compound on cancer cell invasion.
Table 1: Effect of this compound on Cancer Cell Invasion
| Treatment Group | Concentration (µM) | Mean Number of Invaded Cells per Field (± SD) | % Invasion Inhibition |
|---|---|---|---|
| Vehicle Control | 0 | 250 (± 15) | 0% |
| Columbamine Cl | 10 | 175 (± 12) | 30% |
| Columbamine Cl | 25 | 90 (± 8) | 64% |
| Columbamine Cl | 50 | 45 (± 5) | 82% |
Note: The data presented are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Molecular Mechanisms and Signaling Pathways
This compound has been shown to inhibit cancer cell invasion by modulating several key signaling pathways and effector molecules involved in metastasis.[1][3]
Key Processes Inhibited by this compound:
-
Epithelial-Mesenchymal Transition (EMT): A crucial process where epithelial cells acquire migratory and invasive properties.[1] Columbamine treatment has been observed to suppress EMT by increasing the expression of the epithelial marker E-cadherin and decreasing the mesenchymal marker N-cadherin.[1]
-
Extracellular Matrix (ECM) Degradation: The breakdown of the ECM is essential for cancer cells to invade surrounding tissues. This process is primarily mediated by matrix metalloproteinases (MMPs).[10][11] Columbamine has been shown to reduce the expression of MMPs, such as MMP2, MMP7, and MMP9, thereby hindering the degradation of the ECM.[1]
Implicated Signaling Pathways
Studies suggest that this compound exerts its anti-invasive effects by targeting core signaling cascades that regulate EMT and MMP expression.
Caption: Columbamine's Impact on Invasion Pathways.
-
Wnt/β-catenin Pathway: This pathway is frequently hyperactivated in cancers, promoting cell proliferation and invasion. Columbamine has been found to suppress the Wnt/β-catenin signaling pathway.[1][2][4] By inhibiting this cascade, Columbamine leads to a downstream reduction in the expression of target genes that drive invasion, including those involved in EMT and MMP production.[1]
-
PTEN/AKT Pathway: The PTEN tumor suppressor gene negatively regulates the pro-survival and pro-invasive PI3K/AKT pathway. Some studies indicate that Columbamine can promote the expression of PTEN, which in turn inhibits the phosphorylation (activation) of AKT.[3] The inactivation of AKT signaling contributes to the suppression of cell migration and invasion.[3] Other related pathways, including ERK1/2, may also be involved.[12]
Conclusion
The Transwell invasion assay is a robust and reproducible method for evaluating the anti-metastatic potential of therapeutic compounds like this compound. The detailed protocol provided herein offers a standardized approach for researchers. The evidence suggests that this compound inhibits cancer cell invasion by downregulating key effector molecules (MMPs) and reversing the EMT process, likely through the modulation of critical signaling pathways such as Wnt/β-catenin and PTEN/AKT. These findings underscore the potential of this compound as a lead compound in the development of novel anti-cancer therapies targeting metastasis.
References
- 1. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Columbamine-Mediated PTEN/AKT Signal Pathway Regulates the Progression of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 6. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transwell migration and invasion assays [bio-protocol.org]
- 10. Matrix Metalloproteinase-Induced Epithelial-Mesenchymal Transition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Flow cytometry for apoptosis analysis after Columbamine chloride treatment
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Columbamine chloride, a protoberberine alkaloid, has demonstrated significant anti-cancer properties, notably by inducing apoptosis in various cancer cell lines. This document provides a detailed guide for analyzing this compound-induced apoptosis using flow cytometry, with a focus on the Annexin V and Propidium Iodide (PI) staining method. The protocols and data presented are primarily based on studies conducted on human colon cancer cell lines, such as HCT116.
Core Principle of Apoptosis Detection:
Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes. One of the earliest indicators of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[1][2] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells with intact membranes. Therefore, it is used to identify necrotic or late apoptotic cells, which have lost membrane integrity.[2]
By using a combination of Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (less common in apoptosis assays).
Quantitative Data Summary
The following table summarizes representative data on the dose-dependent effect of this compound on the induction of apoptosis in HCT116 colon cancer cells after 48 hours of treatment.
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Total Apoptotic Cells |
| 0 (Control) | 95.2 ± 1.5 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 20 | 75.8 ± 2.1 | 15.3 ± 1.2 | 8.4 ± 0.9 | 23.7 ± 2.1 |
| 30 | 55.1 ± 3.4 | 28.7 ± 2.5 | 15.6 ± 1.8 | 44.3 ± 4.3 |
| 40 | 38.6 ± 2.9 | 35.2 ± 3.1 | 25.7 ± 2.4 | 60.9 ± 5.5 |
Note: The data presented in this table are illustrative and compiled based on graphical representations from published studies.[3][4] Actual results may vary depending on the specific cell line, experimental conditions, and the specific lot of this compound used.
Experimental Protocols
Materials and Reagents
-
This compound
-
Human cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
T25 or T75 culture flasks
-
Flow cytometry tubes
Experimental Workflow
Detailed Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment:
-
Seed the desired cancer cell line (e.g., HCT116) in T25 culture flasks at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 20, 30, 40 µM). Include a vehicle control (e.g., DMSO) if applicable.
-
Incubate the cells for the desired time period (e.g., 48 hours).[3][4]
-
-
Cell Harvesting:
-
Carefully collect the culture medium from each flask, as it may contain floating apoptotic cells.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[5]
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Set up the flow cytometer with appropriate compensation for FITC and PI to minimize spectral overlap.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data using appropriate software to generate dot plots and quantify the percentage of cells in each quadrant.
-
Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in colon cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[3][4][6] This pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.
Mechanism of Action:
-
Inhibition of Wnt/β-catenin Signaling: this compound suppresses the Wnt/β-catenin signaling pathway.[3][4] In cancer cells with an overactive Wnt pathway, this leads to a decrease in the nuclear accumulation of β-catenin.
-
Downregulation of Anti-Apoptotic Proteins: The inhibition of β-catenin/TCF-LEF-mediated transcription results in the downregulation of anti-apoptotic proteins like Bcl-2.[3]
-
Upregulation of Pro-Apoptotic Proteins: Concurrently, there is an upregulation of pro-apoptotic proteins such as BAD.[3]
-
Caspase Activation: This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of the caspase cascade, evidenced by the cleavage of caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the execution of apoptosis.[3]
Conclusion
Flow cytometry using Annexin V and PI staining is a robust and quantitative method for assessing the pro-apoptotic effects of this compound. This application note provides a comprehensive framework for researchers to design and execute experiments to evaluate this compound's efficacy. Understanding the underlying mechanism, particularly the inhibition of the Wnt/β-catenin pathway, is crucial for the further development of this compound as a potential therapeutic agent in oncology.
References
- 1. Crosstalk of the Wnt/β-Catenin Signaling Pathway in the Induction of Apoptosis on Cancer Cells [mdpi.com]
- 2. Role of Wnt/β-catenin pathway in inducing autophagy and apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Minimizing Off-Target Effects of Columbamine Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Columbamine chloride in experiments while minimizing its off-target effects. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known targets?
This compound is a quaternary isoquinoline alkaloid, a derivative of berberine, extracted from various medicinal plants.[1][2] Its primary reported activities include anti-cancer, anti-inflammatory, and metabolic regulatory effects. Key signaling pathways modulated by this compound include:
-
Wnt/β-catenin signaling: Inhibition of this pathway has been observed in colon cancer cells.[3][4]
-
PI3K/AKT/mTOR signaling: this compound has been shown to suppress this pathway in various cancer cell lines.
-
AMPK activation: It can induce the activation of AMP-activated protein kinase, playing a role in its metabolic regulatory effects.
Q2: What are the known off-target effects of this compound?
The most well-characterized off-target effect of this compound is the inhibition of the cytochrome P450 isoform CYP3A4 , with a reported IC50 of 30.6 µM .[1][5] This interaction is critical to consider in experimental design, especially in in vivo studies or when co-administering other compounds metabolized by this enzyme. Due to its structural similarity to other protoberberine alkaloids like berberine and palmatine, it may exhibit a broader range of off-target activities. Researchers should be mindful of potential interactions with other kinases and receptors.
Q3: How can I minimize the off-target effects of this compound in my cell-based assays?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are several strategies:
-
Dose-Response Analysis: Always perform a dose-response curve to determine the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Use of Minimal Effective Concentration: Once the optimal concentration is determined, use the lowest possible concentration for your experiments to reduce the likelihood of engaging off-target molecules.
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Cell Line Selection: Use cell lines where the target of interest is well-expressed and the anticipated off-targets are minimally expressed, if known.
-
Control Experiments: Include appropriate controls, such as using a structurally related but inactive compound, or using cell lines where the target has been knocked out or knocked down (e.g., using CRISPR/Cas9).
-
Orthogonal Assays: Confirm your findings using multiple, independent assays that measure different aspects of the same biological process.
Q4: What are some common pitfalls to avoid when working with this compound and other natural products in high-throughput screening (HTS)?
Natural products like this compound can present unique challenges in HTS due to their inherent properties. Common pitfalls include:
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Autofluorescence: Many natural products are fluorescent, which can interfere with fluorescence-based assays. Always run a control plate with the compound alone to assess its intrinsic fluorescence at the assay's excitation and emission wavelengths.
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive results. Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help mitigate this.
-
Reactivity: Some natural product scaffolds can be reactive, leading to covalent modification of proteins or assay reagents.
-
Light Sensitivity: Some compounds are light-sensitive and can degrade or become reactive upon exposure to light. Store stock solutions in the dark and minimize light exposure during experiments.
Troubleshooting Guides
Troubleshooting Inconsistent Results in Signaling Pathway Analysis (Wnt/β-catenin, PI3K/AKT)
| Problem | Possible Cause | Recommended Solution |
| High background signal in Western blots for phosphorylated proteins. | - Non-specific antibody binding.- High concentration of this compound causing cellular stress. | - Optimize antibody dilutions and blocking conditions.- Perform a dose-response to find the optimal, non-toxic concentration.- Include a vehicle-only control. |
| Variability in reporter gene assay results (e.g., TOP/FOPflash for Wnt). | - Inconsistent transfection efficiency.- Cell passage number affecting signaling response. | - Normalize reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase).- Use cells within a consistent and low passage number range. |
| Unexpected activation or inhibition of a downstream effector. | - Off-target effects of this compound on other kinases in the pathway. | - Use specific inhibitors for other potential kinases in the pathway as controls.- Confirm the effect by knocking down the intended target. |
Troubleshooting CYP3A4 Inhibition Assays
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values. | - Instability of this compound in the assay buffer.- Microsome activity variability. | - Prepare fresh dilutions of this compound for each experiment.- Use a consistent lot of human liver microsomes and pre-test their activity with a known inhibitor. |
| No inhibition observed at expected concentrations. | - Incorrect substrate or cofactor concentration.- this compound binding to plasticware. | - Ensure substrate concentration is at or below the Km for the enzyme.- Use low-binding plates and pipette tips. |
| Apparent time-dependent inhibition. | - this compound may be a mechanism-based inhibitor. | - Perform a pre-incubation experiment (IC50 shift assay) to assess time-dependent inhibition. |
Quantitative Data Summary
Table 1: Known IC50 Values for this compound
| Target | Assay Type | IC50 (µM) | Reference |
| CYP3A4 | In vitro inhibition assay | 30.6 | [1][5] |
Experimental Protocols
Protocol 1: Kinase Inhibitor Profiling using a Commercial Service (e.g., KINOMEscan™)
This protocol outlines the general steps for submitting a compound like this compound for broad kinase inhibitor profiling.
1. Compound Preparation:
- Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
- Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.
- Prepare at least 50 µL of the 10 mM stock solution.
2. Submission:
- Contact a commercial kinase profiling service provider (e.g., Eurofins DiscoverX, Reaction Biology).
- Follow their specific instructions for sample submission, which typically involves providing the compound in a sealed vial or plate.
- Specify the desired screening panel (e.g., a broad panel of over 400 kinases).
- Indicate the screening concentration (a standard concentration is often 1 µM or 10 µM).
3. Data Analysis:
- The service provider will return data, often as a percentage of control or dissociation constant (Kd).
- Analyze the data to identify kinases that show significant interaction with this compound.
- Results are often visualized using a TREEspot™ diagram, which maps the interacting kinases onto a phylogenetic tree of the human kinome.
Protocol 2: In Vitro CYP3A4 Inhibition Assay
This protocol provides a method for determining the IC50 of this compound against CYP3A4 in human liver microsomes.
1. Reagents and Materials:
- Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- CYP3A4 substrate (e.g., midazolam or testosterone)
- This compound
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile with an internal standard for quenching the reaction
- LC-MS/MS system for analysis
2. Assay Procedure:
- Prepare a series of dilutions of this compound in the assay buffer.
- In a 96-well plate, add the HLM, this compound dilutions, and the CYP3A4 substrate.
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding the NADPH regenerating system.
- Incubate at 37°C for the specified time (e.g., 10 minutes).
- Stop the reaction by adding cold acetonitrile containing an internal standard.
- Centrifuge the plate to pellet the protein.
- Transfer the supernatant to a new plate for LC-MS/MS analysis.
3. Data Analysis:
- Quantify the formation of the metabolite of the CYP3A4 substrate.
- Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Workflow for an in vitro CYP450 inhibition assay.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 5. Polypharmacology of Berberine Based on Multi-Target Binding Motifs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for Columbamine chloride treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Columbamine chloride in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for observing the anti-proliferative effects of this compound?
The optimal incubation time for observing anti-proliferative effects is dependent on the cell line and the concentration of this compound used. Generally, a time-dependent inhibition of cell proliferation is observed. For colon cancer cell lines such as HCT116, SW480, and LoVo, significant inhibition of cell growth can be observed with concentrations of 20 µM, 30 µM, and 40 µM.[1] A colony formation assay with HCT116 cells also demonstrated a time-dependent suppression of clone formation.[1] In glioma cell lines (SHG44 and U251), a reduction in cell viability was also shown to be concentration and time-dependent.[2] For initial experiments, a time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal time point for your specific cell line and experimental conditions.
Q2: How long should I treat cells with this compound to induce apoptosis?
To observe apoptosis, a longer incubation time is generally required compared to anti-proliferative effects. In HCT116 colon cancer cells, treatment with this compound at concentrations of 20 µM, 30 µM, and 40 µM for 48 hours has been shown to induce apoptosis, as measured by TUNEL staining and flow cytometry.[1] This time point also showed an increase in the cleaved forms of caspase-3 and PARP, and modulation of apoptosis-related proteins like BAD and Bcl-2.[1] As with proliferation, the optimal time for apoptosis induction can be cell-line specific; therefore, a time-course experiment (e.g., 24, 48, 72 hours) is advisable to pinpoint the ideal duration for your model system. The timeline of apoptotic events can vary depending on the cell type, the inducing agent, and its concentration.[3]
Q3: What is the recommended incubation time for migration and invasion assays?
For studying the effects of this compound on cancer cell migration and invasion, a 24-hour incubation period has been shown to be effective. In colon cancer cell lines (HCT116 and LoVo), a scratch wound assay showed significant inhibition of cell migration at 24 hours post-treatment.[1] Similarly, transwell assays with HCT116 cells also demonstrated impaired invasion and migration after 24 hours of treatment in a dose-dependent manner.[1] In glioma cell lines (SHG44 and U251), wound healing and transwell assays also showed inhibition of migration and invasion after 24 hours of treatment with Columbamine.[2]
Q4: How quickly can I observe effects on signaling pathways after this compound treatment?
The modulation of signaling pathways can be observed relatively early. In HCT116 colon cancer cells, a decrease in Wnt/β-catenin signaling activity, measured by a luciferase reporter assay, was detected as early as 8 hours and 16 hours post-treatment with this compound.[1] For the PTEN/AKT pathway in glioma cells, protein expression changes were observed after 24 hours of treatment.[2] It is recommended to perform a time-course experiment (e.g., 0, 2, 4, 8, 16, 24 hours) to capture the dynamics of the signaling pathway of interest.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant decrease in cell viability observed. | Incubation time is too short. | Increase the incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration for your cell line. |
| Drug concentration is too low. | Increase the concentration of this compound. A dose-response experiment is recommended to find the effective concentration for your cells.[1][2] | |
| Cell line is resistant. | Some cell lines may be less sensitive to this compound. Consider using a different cell line or a combination treatment approach. | |
| High variability in apoptosis results. | Inconsistent timing of assays. | Apoptosis is a dynamic process with distinct early, mid, and late stages. Ensure that you are consistently measuring apoptosis at the same time point post-treatment. A time-course experiment is crucial to identify the peak of apoptotic activity. |
| Incorrect apoptosis assay for the time point. | Different apoptotic events occur at different times.[3] For earlier time points, consider Annexin V staining for phosphatidylserine exposure. For later time points, TUNEL assays for DNA fragmentation may be more appropriate.[2] Caspase activity assays can capture mid-stage events.[4] | |
| No inhibition of cell migration or invasion. | Incubation time is not optimal. | While 24 hours is a common time point, the effect can be time-dependent. Try a shorter or longer incubation period (e.g., 12, 24, 36 hours). |
| Cell seeding density is too high or too low. | Optimize the initial cell density for your scratch or transwell assays to ensure proper wound formation and cell migration. | |
| Inconsistent effects on signaling pathway activation. | Time of harvest is critical. | Signaling events can be transient. Perform a detailed time-course experiment with early time points (e.g., 0, 15, 30, 60 minutes, and then hourly) to capture the peak of activation or inhibition. |
| Protein degradation. | Ensure proper sample handling and use of protease and phosphatase inhibitors during protein extraction for Western blot analysis. |
Data Summary
Table 1: Effect of this compound on Cell Proliferation
| Cell Line | Concentration (µM) | Incubation Time | Assay | Result | Reference |
| HCT116, SW480, LoVo | 10 - 50 | 24 - 72 h | MTT | Dose- and time-dependent inhibition of proliferation. | [1][5] |
| HCT116 | 20, 30, 40 | Not Specified | Colony Formation | Concentration- and time-dependent suppression of clone formation. | [1] |
| SHG44, U251 | 20, 30, 50 | 24 h | MTT | Concentration-dependent reduction in cell viability. | [2] |
| SHG44, U251 | Not Specified | 14 days | Colony Formation | Dose-dependent reduction in the number of clones. | [2] |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Concentration (µM) | Incubation Time | Assay | Result | Reference |
| HCT116 | 20, 30, 40 | 48 h | TUNEL Staining | Increased apoptosis. | [1] |
| HCT116 | 20, 30, 40 | 48 h | Flow Cytometry | Increased apoptosis. | [1] |
| HCT116 | 20, 30, 40 | 48 h | Western Blot | Increased cleaved Caspase-3 and PARP, increased BAD, decreased Bcl-2. | [1] |
| SHG44, U251 | 20, 30, 50 | 24 h | TUNEL Staining | Increased apoptosis. | [2] |
| SHG44, U251 | 20, 30, 50 | 24 h | Western Blot | Increased Bax and cleaved Caspase-3, decreased Bcl-2. | [2] |
Table 3: Effect of this compound on Migration and Invasion
| Cell Line | Concentration (µM) | Incubation Time | Assay | Result | Reference |
| HCT116, LoVo | 20, 30, 40 | 24 h | Scratch Wound Assay | Significant inhibition of migration. | [1] |
| HCT116 | 20, 30, 40 | 24 h | Transwell Assay | Dose-dependent impairment of invasion and migration. | [1] |
| SHG44, U251 | 20, 30, 50 | 24 h | Wound Healing Assay | Dose-dependent inhibition of migration. | [2] |
| SHG44, U251 | 20, 30, 50 | 48 h | Transwell Assay | Dose-dependent inhibition of migration and invasion. | [2] |
Experimental Protocols
1. MTT Assay for Cell Viability
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Seed cells in a 96-well plate at a density of 1 x 10³ cells/well and allow them to adhere overnight.[2]
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Treat the cells with various concentrations of this compound for the desired incubation times (e.g., 24, 48, 72 hours).
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After treatment, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[2]
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Remove the supernatant and add 150 µL of DMSO to each well.[2]
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Shake the plate for 30 minutes at room temperature to dissolve the formazan crystals.[2]
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Measure the absorbance at 490 nm using a microplate reader.[2]
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Normalize the absorbance values to the control group to determine cell viability.[2]
2. Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
-
Seed cells and treat with this compound for the determined optimal time (e.g., 48 hours).
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Harvest the cells, including the supernatant, and wash with cold PBS.
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Resuspend the cells in 1X Annexin V binding buffer.
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Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
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Incubate the cells in the dark at room temperature for 15 minutes.
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Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
3. Western Blot Analysis
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After treating cells with this compound for the desired time, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA protein assay.[1]
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Separate 30-60 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.[1][2]
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[1]
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizations
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: this compound modulates the PTEN/AKT signaling pathway.
Caption: General experimental workflow for this compound treatment.
References
- 1. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Columbamine-Mediated PTEN/AKT Signal Pathway Regulates the Progression of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Preventing degradation of Columbamine chloride during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Columbamine chloride during storage and experimental use.
Troubleshooting Guide
This guide addresses specific issues that may arise concerning the stability of this compound.
| Issue | Possible Cause | Recommended Action |
| Discoloration of solid this compound (e.g., yellowing) | Oxidation or exposure to light. Protoberberine alkaloids can be susceptible to oxidation. | Store the solid compound in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to ambient light. |
| Precipitation or cloudiness in this compound solutions | pH shift, solvent evaporation, or degradation leading to less soluble products. | Ensure the pH of the solution is maintained within the optimal range (slightly acidic is often better for alkaloids). Use tightly sealed containers to prevent solvent evaporation. If precipitation occurs, it may be necessary to prepare a fresh solution. |
| Loss of biological activity or inconsistent experimental results | Degradation of the this compound stock solution due to improper storage (temperature, light, pH). | Prepare fresh stock solutions frequently. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Appearance of new peaks in HPLC chromatograms | Degradation of this compound. | Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products and their retention times. This will help in developing a stability-indicating HPLC method. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry, and dark place. Recommended storage is at 10°C - 25°C in a tightly sealed container to protect it from moisture and light. For long-term storage, keeping it under an inert atmosphere is advisable to prevent oxidation.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions in a suitable solvent such as DMSO or ethanol. For short-term storage (days to a week), solutions can be stored at 2-8°C. For long-term storage, it is best to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Always protect solutions from light.
Q3: What factors can cause the degradation of this compound?
A3: this compound, like other protoberberine alkaloids, can be susceptible to degradation from several factors:
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pH: Extremes in pH (highly acidic or alkaline conditions) can lead to hydrolysis or other chemical transformations.
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Light: Exposure to UV or ambient light can cause photodegradation.
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Temperature: Elevated temperatures can accelerate degradation pathways.
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Oxidation: The presence of oxidizing agents or exposure to air over time can lead to oxidative degradation.
Q4: How can I check if my this compound has degraded?
A4: The most reliable way to assess the purity and degradation of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A change in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents. Avoid mixing it with such compounds.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place the solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the heat-stressed solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a transparent container to direct sunlight or a photostability chamber for 48 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
3. Analysis:
-
Analyze all stressed samples and a control (unstressed) sample using a suitable HPLC method (see Protocol 2).
-
Compare the chromatograms to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: 0.1% Formic acid in water.
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Solvent B: Acetonitrile.
-
A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector is recommended to identify the optimal wavelength).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on a related protoberberine alkaloid, Berberine, which can serve as an illustrative example for this compound.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation (Illustrative) | Number of Degradation Products (Illustrative) |
| 0.1 N HCl | 24 | 60 | 15% | 2 |
| 0.1 N NaOH | 24 | 60 | 25% | 3 |
| 3% H₂O₂ | 24 | Room Temp | 20% | 2 |
| Dry Heat | 48 | 80 | 10% | 1 |
| Photolytic | 48 | Room Temp | 30% | 4 |
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.[1][2]
References
- 1. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting appropriate controls for Columbamine chloride experiments
Welcome to the technical support center for Columbamine chloride experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is the appropriate vehicle control for in vitro experiments with this compound?
A1: The most appropriate vehicle control is the solvent used to dissolve the this compound. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. Therefore, a vehicle control consisting of cells treated with the same final concentration of DMSO as the this compound-treated cells should be included in every experiment. It is crucial to ensure that the final DMSO concentration is consistent across all experimental and control wells and is kept at a low level (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.
Q2: What are suitable positive controls for cytotoxicity or anti-proliferative assays involving this compound?
A2: A positive control is essential to validate the assay's ability to detect a cytotoxic or anti-proliferative response. The choice of a positive control depends on the specific cell line and assay being used. A well-characterized cytotoxic agent known to induce cell death in the experimental cell line is recommended.
Table 1: Examples of Positive Controls for Cytotoxicity/Anti-Proliferation Assays
| Positive Control | Mechanism of Action | Typical Concentration Range | Reference Cell Lines |
| Doxorubicin | DNA intercalator and topoisomerase II inhibitor | 0.1 - 10 µM | Various cancer cell lines |
| Staurosporine | Broad-spectrum protein kinase inhibitor | 0.1 - 1 µM | Various cell lines |
| Paclitaxel | Microtubule-stabilizing agent | 1 - 100 nM | Various cancer cell lines |
Q3: How should I select a positive control for experiments investigating the effect of this compound on the Wnt/β-catenin signaling pathway?
A3: To validate that your experimental system can detect inhibition of the Wnt/β-catenin pathway, a known inhibitor of this pathway should be used as a positive control. This is particularly important for reporter assays or when assessing the expression of Wnt target genes.
Table 2: Examples of Positive Controls for Wnt/β-catenin Pathway Inhibition
| Positive Control | Mechanism of Action | Typical Concentration Range |
| PRI-724 | Specific inhibitor of the CBP/β-catenin interaction | 1 - 10 µM |
| IWR-1-endo | Stabilizes Axin2, promoting β-catenin destruction | 1 - 10 µM |
| XAV-939 | Tankyrase inhibitor, stabilizes Axin | 1 - 10 µM |
Q4: What are appropriate positive controls for studying the impact of this compound on the PTEN/AKT signaling pathway?
A4: When investigating the PTEN/AKT pathway, a positive control should be a compound known to modulate this pathway, either by activating AKT or inhibiting PTEN. This will confirm that your cellular model and detection methods are responsive to changes in this signaling cascade.
Table 3: Examples of Positive Controls for PTEN/AKT Pathway Modulation
| Positive Control | Effect on Pathway | Mechanism of Action | Typical Concentration Range |
| SC79 | AKT Activator | Promotes AKT phosphorylation | 1 - 10 µg/mL |
| bpV(phen) | PTEN Inhibitor | Vanadium-based PTEN inhibitor | 1 - 10 µM |
| IGF-1 | AKT Activator | Activates the upstream receptor tyrosine kinase | 10 - 100 ng/mL |
Troubleshooting Guide
This section addresses specific issues that may arise during this compound experiments.
Issue 1: Unexpected or Inconsistent Results
Unexpected or inconsistent results can stem from a variety of factors, including off-target effects of this compound or issues with the experimental setup.
Potential Cause 1: Off-Target Effects
Columbamine is a tetrahydroisoquinoline alkaloid and, like many small molecules, may have off-target effects. While its primary targets are reported as the Wnt/β-catenin and PTEN/AKT pathways, it is structurally related to other alkaloids like Berberine, which has been shown to interact with other kinases such as AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase kinase 7 (MAP2K7).[1][2] Such off-target interactions could lead to unexpected phenotypic changes.
Troubleshooting Steps:
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Validate with a Second Compound: Use a structurally different inhibitor of the same target pathway to see if it phenocopies the effects of this compound.
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Rescue Experiments: If this compound is hypothesized to inhibit a specific protein, attempt to rescue the phenotype by overexpressing a constitutively active form of that protein.
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Kinase Profiling: If resources permit, perform a kinase profiling assay to identify other potential kinase targets of this compound.
Potential Cause 2: Issues with Compound Solubility
This compound, like many organic compounds, may have limited solubility in aqueous solutions. Precipitation of the compound can lead to inconsistent effective concentrations.
Troubleshooting Steps:
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Visual Inspection: Before adding to cells, visually inspect the final dilution of this compound in the cell culture medium for any signs of precipitation.
-
Solubility Testing: If precipitation is suspected, perform a simple solubility test by preparing the highest concentration of this compound in your assay medium and observing it under a microscope.
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Optimize Solvent Concentration: Ensure the final DMSO concentration is as low as possible. If solubility remains an issue, consider using a different solvent system, though this will require re-validation of the vehicle control.
Issue 2: High Background or Assay Interference
High background noise or direct interference of this compound with assay reagents can obscure the true biological effect.
Troubleshooting Steps:
-
Blank Controls: In plate-based assays, always include wells with medium and the assay reagents but without cells (blank) to determine the background signal.
-
Compound-Only Controls: Include wells with this compound in the medium with the assay reagents but without cells to check for direct interference of the compound with the assay chemistry. For example, some compounds can directly reduce MTT, leading to a false-positive signal for cell viability.
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Alternative Assays: If interference is suspected, use an alternative assay that relies on a different detection principle to measure the same endpoint. For example, if you suspect interference with a colorimetric assay, try a fluorescence-based or luminescence-based assay.
Experimental Protocols and Methodologies
General Protocol for In Vitro Cytotoxicity Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all wells.
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Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound, vehicle control (DMSO), positive control, and a negative control (medium only).
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
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Viability Assessment: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).
-
Data Analysis: Subtract the background reading (blank wells) from all other readings. Normalize the data to the vehicle control (set as 100% viability) and plot the results to determine the IC50 value.
Visualizations
Caption: A generalized workflow for in vitro experiments using this compound.
Caption: this compound's inhibitory effects on Wnt/β-catenin and PTEN/AKT pathways.
Caption: A decision tree for troubleshooting unexpected results in this compound experiments.
References
Addressing autofluorescence of Columbamine chloride in imaging studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the autofluorescence of Columbamine chloride during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in imaging studies?
A1: Autofluorescence is the natural emission of light by biological structures or compounds, including cells and tissues, when they are excited by light. This intrinsic fluorescence can interfere with the detection of specific fluorescent signals from your labeled probes or dyes, leading to high background, low signal-to-noise ratio, and difficulty in interpreting your imaging data.[1] this compound, being a plant-derived isoquinoline alkaloid, has the potential to exhibit autofluorescence, which can complicate its visualization and the assessment of its subcellular localization or effects on fluorescently labeled targets.
Q2: Does this compound exhibit autofluorescence?
Q3: How can I determine if the signal I am seeing is from this compound autofluorescence?
A3: To confirm if the observed signal is due to this compound's intrinsic fluorescence, you should include an "unstained" control in your experiment. This control sample should be treated with this compound but without any fluorescent labels or antibodies. If you observe a signal in this control sample under the same imaging conditions, it is likely due to the autofluorescence of the compound.
Troubleshooting Guide
Issue: High background fluorescence in my imaging channel after treating cells with this compound.
This is a common issue likely caused by the intrinsic fluorescence of this compound, especially when using imaging channels that overlap with its emission spectrum (likely in the green-yellow range).
Solution 1: Spectral Separation
-
Strategy: Shift your detection to fluorophores that emit in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647, Cy5, or DyLight 649). Autofluorescence is typically weaker at longer wavelengths.[1]
-
Action: If possible, switch from green-emitting fluorophores (like FITC or GFP) to red-shifted alternatives for your labels of interest.
Solution 2: Chemical Quenching
-
Strategy: Employ chemical reagents that can reduce autofluorescence. Several agents are available that work through different mechanisms.
-
Action: Treat your samples with an autofluorescence quencher. The choice of quencher may depend on your sample type and fixation method.
| Quenching Agent | Target Autofluorescence | Recommended for | Considerations |
| Sodium Borohydride (NaBH4) | Aldehyde-induced autofluorescence | Paraformaldehyde-fixed cells/tissues | Can have variable effects and may damage some epitopes.[2][5] |
| Sudan Black B | Lipofuscin and other broad-spectrum autofluorescence | Paraffin-embedded or frozen tissue sections | Can introduce a dark precipitate; not suitable for all mounting media.[6] |
| Copper (II) Sulfate (CuSO4) | Broad-spectrum autofluorescence in plant-derived materials | Fixed plant tissues and scaffolds | Can be toxic to live cells, so it is best for fixed samples.[7][8] |
| TrueBlack™/TrueVIEW™ | Lipofuscin and other endogenous fluorophores | A wide range of tissues | Commercially available kits with optimized protocols.[6][9] |
Solution 3: Photobleaching
-
Strategy: Intentionally expose your sample to high-intensity light to "burn out" the autofluorescence before acquiring your final image.
-
Action: Before adding your fluorescent labels, expose the this compound-treated sample to the excitation light for an extended period until the background fluorescence diminishes. Be cautious, as this can also photobleach your target fluorophores if not done carefully.
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Fixed Cells
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if required): Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Sodium Borohydride Treatment: Prepare a fresh solution of 0.1% Sodium Borohydride in PBS.
-
Incubation: Incubate the cells in the Sodium Borohydride solution for 10-15 minutes at room temperature. You may observe bubble formation, which is normal.
-
Washing: Wash the cells thoroughly three times with PBS for 5 minutes each to remove all traces of Sodium Borohydride.
-
Blocking and Staining: Proceed with your standard immunofluorescence blocking and staining protocol.
Protocol 2: Sudan Black B Staining for Tissue Sections
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue slides.
-
Antigen Retrieval (if required): Perform antigen retrieval as per your standard protocol.
-
Immunostaining: Complete your primary and secondary antibody incubations.
-
Washing: Wash the sections with PBS.
-
Sudan Black B Staining: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Filter the solution before use.
-
Incubation: Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Destaining: Briefly dip the slides in 70% ethanol to remove excess stain.
-
Washing: Wash thoroughly with PBS.
-
Mounting: Mount the slides with an aqueous mounting medium.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of berberine in Rhizoma coptidis using a β-cyclodextrin-sensitized fluorescence method - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07573F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. Autofluorescence Quenching | Visikol [visikol.com]
- 7. researchgate.net [researchgate.net]
- 8. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Technical Support Center: Managing Columbamine Chloride-Induced Cytotoxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage Columbamine chloride-induced cytotoxicity in non-cancerous cells during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound and non-cancerous cells.
Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cells
Question: I am observing unexpectedly high levels of cell death in my non-cancerous control cell line after treatment with this compound. How can I mitigate this?
Answer: High cytotoxicity in non-cancerous cells can be a concern. Here are several strategies to investigate and manage this issue:
-
Concentration Optimization: The cytotoxic effects of this compound are dose-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration that minimally affects non-cancerous cells while still being relevant for your experimental goals.
-
Co-administration with an Antioxidant: this compound may induce oxidative stress, leading to cytotoxicity. Co-treatment with an antioxidant like N-acetylcysteine (NAC) can help mitigate these effects. NAC is a precursor to glutathione, a major intracellular antioxidant, and can help restore redox balance.[1]
-
Serum Concentration in Media: Ensure that the serum concentration in your cell culture media is optimal for your specific cell line. Serum contains growth factors and other components that can enhance cell viability and resilience to stressors.
-
Cell Density: Plating cells at an optimal density is important. Sparse cultures can be more susceptible to drug-induced toxicity.
Experimental Workflow for Mitigation:
Caption: Workflow for troubleshooting high cytotoxicity.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Question: My cytotoxicity assays with this compound are giving inconsistent results between experiments. What could be the cause?
Answer: Inconsistent results in cytotoxicity assays can stem from several factors. Here's a checklist to ensure reproducibility:
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to genetic drift and altered cellular responses.
-
Reagent Preparation: Prepare fresh solutions of this compound and assay reagents for each experiment. Ensure complete solubilization of the compound.
-
Incubation Time: Use a consistent incubation time for drug treatment and for the cytotoxicity assay itself.
-
Assay-Specific Troubleshooting: Refer to the troubleshooting sections for specific assays like MTT, DCFH-DA, and JC-1 below for more detailed guidance.[2][3][4]
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when performing serial dilutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: In cancer cells, this compound is known to induce apoptosis by modulating key signaling pathways, including the PTEN/AKT and Wnt/β-catenin pathways.[5] While less studied in non-cancerous cells, it is plausible that similar mechanisms, along with the induction of oxidative stress, contribute to its cytotoxic effects.[6]
Q2: Is this compound expected to be as toxic to non-cancerous cells as it is to cancer cells?
Q3: How can I assess if oxidative stress is the cause of the observed cytotoxicity?
A3: You can measure the levels of intracellular reactive oxygen species (ROS) using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). An increase in fluorescence upon treatment with this compound would indicate an induction of oxidative stress.
Q4: What is the role of the mitochondrial membrane potential in cytotoxicity, and how can I measure it?
A4: A decrease in mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis. You can measure changes in ΔΨm using the fluorescent dye JC-1. In healthy cells, JC-1 forms aggregates that emit red fluorescence, while in apoptotic cells with low ΔΨm, it remains as monomers and emits green fluorescence. A shift from red to green fluorescence indicates mitochondrial dysfunction.[8][9]
Quantitative Data
The following table summarizes representative IC50 values for the related alkaloid, Berberine, in various cancer and non-cancerous cell lines. This data suggests a generally lower cytotoxicity of this class of compounds in non-cancerous cells. Note: Specific IC50 values for this compound in non-cancerous cell lines are not widely reported. The data below for Berberine should be considered as a reference for a structurally similar compound and may not directly reflect the potency of this compound.
| Cell Line | Cell Type | IC50 (µM) of Berberine | Reference |
| Cancer Cell Lines | |||
| MCF-7 | Human Breast Adenocarcinoma | 18.5 | [7] |
| HEP-G2 | Human Hepatocellular Carcinoma | 56.86 | [6] |
| L5178Y-R | Murine Lymphoma | < 5.0 | [6] |
| Non-Cancerous Cell Lines | |||
| VERO | Monkey Kidney Epithelial | > 908 | [6] |
| PBMC | Human Peripheral Blood Mononuclear Cells | > 27 | [6] |
| MRC-5 | Normal Human Fibroblast | Not specified, but higher than cancer lines | [10] |
Key Signaling Pathways
This compound's effects are often mediated through the PTEN/AKT and Wnt/β-catenin signaling pathways, which are critical regulators of cell survival and apoptosis.
Caption: this compound can activate PTEN, which in turn inhibits the phosphorylation of AKT, leading to decreased cell survival signaling.
Caption: By inhibiting the Wnt/β-catenin pathway, this compound can lead to the degradation of β-catenin, thereby promoting apoptosis.
Experimental Protocols
MTT Assay for Cell Viability (IC50 Determination)
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.[11][12][13]
Intracellular ROS Detection using DCFH-DA
This protocol measures the level of intracellular reactive oxygen species.
Materials:
-
24-well cell culture plates
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (10 mM in DMSO)
-
This compound
-
Serum-free medium
-
PBS
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration for the specified time.
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium immediately before use. Protect from light.
-
Wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Add PBS to each well and measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm).[14][15][16][17]
Troubleshooting DCFH-DA Assay: [3][4][7]
-
High Background: Can be caused by autoxidation of the probe. Always prepare the working solution fresh and protect it from light. Washing cells thoroughly before reading is also critical.[15] Some media components, like phenol red, can also contribute to background.[15]
-
Inconsistent Results: Cell density and health can significantly impact ROS production. Ensure consistent cell seeding and use healthy, sub-confluent cells.
Mitochondrial Membrane Potential Assessment using JC-1
This protocol assesses changes in the mitochondrial membrane potential.
Materials:
-
6-well cell culture plates or flow cytometry tubes
-
JC-1 dye
-
This compound
-
Complete cell culture medium
-
PBS
-
FCCP or CCCP (positive control for depolarization)
Procedure:
-
Seed and treat cells with this compound as required for your experiment. Include a positive control group treated with FCCP or CCCP (e.g., 10 µM for 15-30 minutes).
-
Prepare a JC-1 staining solution (typically 1-5 µg/mL) in complete culture medium.
-
Remove the treatment medium and wash the cells with PBS.
-
Add the JC-1 staining solution and incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
Microscopy: Healthy cells will show red fluorescent aggregates in the mitochondria, while apoptotic cells will show green fluorescent monomers.
-
Flow Cytometry: Detect green fluorescence in the FITC channel and red fluorescence in the PE channel. A shift from the PE to the FITC channel indicates depolarization.[6][18][19][20]
-
Troubleshooting JC-1 Assay: [8][9][16][21]
-
High Green Fluorescence in Control Cells: This may indicate that the cells are not healthy to begin with. Ensure optimal cell culture conditions. Over-incubation with JC-1 can also lead to artifacts.[16][21]
-
Weak Signal: The concentration of JC-1 may need to be optimized for your specific cell line.
Co-administration of N-acetylcysteine (NAC)
This protocol describes the co-treatment of cells with this compound and NAC.
Procedure:
-
Prepare stock solutions of this compound and NAC.
-
When treating your cells, add both this compound (at the desired experimental concentration) and NAC (a typical starting concentration is 1-5 mM) to the culture medium simultaneously.
-
Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with NAC alone.
-
Proceed with your downstream assays (e.g., MTT, ROS detection) after the desired incubation period.[1][22]
Western Blot for p-AKT/Total AKT Ratio
This protocol is for assessing the phosphorylation status of AKT.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-AKT and anti-total-AKT)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total AKT to normalize the p-AKT signal.[21][23][24][25]
Troubleshooting Western Blot for Phospho-proteins: [14][18][19][23]
-
Weak or No Signal: Ensure that phosphatase inhibitors are included in the lysis buffer and that all steps are performed on ice or at 4°C to prevent dephosphorylation.[14][18] Use a sensitive chemiluminescent substrate.[14]
-
High Background: Use BSA instead of milk for blocking, as milk contains phosphoproteins that can cause background.[14] Ensure adequate washing steps.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. | Semantic Scholar [semanticscholar.org]
- 5. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fq-unam.org [fq-unam.org]
- 8. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 10. Cytotoxicity profiling of choline chloride-based natural deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Potential of Natural Isoquinoline Alkaloid Berberine [xiahepublishing.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 20. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 24. Improving the dichloro-dihydro-fluorescein (DCFH) assay for the assessment of intracellular reactive oxygen species formation by nanomaterials [repository.tno.nl]
- 25. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Protoberberine Alkaloids In Vitro
For Researchers, Scientists, and Drug Development Professionals
Protoberberine alkaloids, a class of isoquinoline alkaloids found in various medicinal plants, have garnered significant attention for their diverse pharmacological activities. This guide provides an objective, data-driven comparison of the in vitro performance of several key protoberberine alkaloids, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. All quantitative data is summarized for easy comparison, and detailed experimental methodologies for key assays are provided.
Data Presentation: Comparative In Vitro Activities
The following tables summarize the quantitative data from various in vitro studies, offering a head-to-head comparison of different protoberberine alkaloids.
Anticancer Activity
The cytotoxic effects of protoberberine alkaloids have been extensively studied against a wide range of cancer cell lines. The half-maximal growth inhibition (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) are common metrics used to quantify this activity.
Table 1: Comparative Cytotoxicity (GI₅₀/IC₅₀ in µM) of Protoberberine Alkaloids Against Various Cancer Cell Lines
| Alkaloid | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | SMMC-7721 (Hepatocellular Carcinoma) | CNE-2 (Nasopharyngeal Carcinoma) | HT29 (Colon Cancer) | Notes |
| Berberine | 12.08[1] | 18.5 | 49.5 (48h), 13.3 (72h)[2] | Selectivity Index (SI) of 5.89 against HeLa cells compared to normal Vero cells.[1] | ||
| Palmatine | A well-known protoberberine with a wide range of reported biological activities.[3] | |||||
| Jatrorrhizine | Structurally very similar to berberine.[3][4] | |||||
| Coptisine | Often studied for its various pharmacological effects.[3][4] | |||||
| 8-Octyl-13-bromo-berberine | IC₅₀: 3.33 µg/mL | A synthetic derivative showing remarkable anti-tumor activity.[2] | ||||
| Macranthine | 24.16[1] | Showed a high Selectivity Index (SI) of >12.42 against HeLa cells.[1] |
Antimicrobial Activity
Protoberberine alkaloids exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for evaluating this effect.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Protoberberine Alkaloids
| Alkaloid | Streptococcus sobrinus | Streptococcus mutans | Lactobacillus rhamnosus | Candida albicans | Escherichia coli | Notes |
| Berberine | 64-128 | 64 | 128 | 64[5] | From Berberis vulgaris stem extract.[6] | |
| Berberine Analogue 1c | MIC: >128 µM | Showed promising results in inhibiting FtsZ GTPase activity.[7] | ||||
| Berberine Analogue 1g | MIC: 64 µM | |||||
| Berberine Analogue 2h | MIC: >128 µM | |||||
| Jatrorrhizine | Active against coagulase-negative staphylococci. | |||||
| Dihydro-protoberberines | Generally show improved Gram-positive antibacterial activity over their unreduced forms.[8] |
Anti-inflammatory Activity
The anti-inflammatory properties of protoberberine alkaloids are often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
Table 3: Comparative Anti-inflammatory Activity (IC₅₀ in µM) of Protoberberine Alkaloids
| Alkaloid | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | TNF-α Secretion Inhibition (LPS-stimulated RAW 264.7 macrophages) | IL-6 Secretion Inhibition (LPS-stimulated RAW 264.7 macrophages) | Notes |
| Berberine | 7.4[9] | 10.4[9] | Exhibits anti-inflammatory effects by inhibiting NF-κB activation.[2] | |
| 13-Alkyl-substituted Berberine (Compound 1) | 11.64[2] | Synthetic derivatives often show enhanced activity.[2] | ||
| 13-Alkyl-substituted Berberine (Compound 2) | 9.32[2] | |||
| Curcumin (Reference) | 7.4[9] | 22.5[9] | A well-known natural anti-inflammatory compound. | |
| Prednisolone (Reference) | 2.6[9] | 3.7[9] | A potent steroidal anti-inflammatory drug. |
Enzyme Inhibition
Protoberberine alkaloids are known to inhibit various enzymes, including those involved in viral replication and cellular metabolism.
Table 4: Comparative Enzyme Inhibition (IC₅₀ in µM) of Protoberberine Alkaloids
| Alkaloid | Reverse Transcriptase (HIV-1) | AMP-activated Protein Kinase (AMPK) | Cytochrome P450 2C19 (CYP2C19) | Notes |
| Berberine | EC₅₀: 0.13 µM[3][4] | 8.4 (with preincubation) | Inhibition of reverse transcriptase is a key antiviral mechanism.[3][4][10] | |
| Palmatine | Also shows inhibitory activity against reverse transcriptase.[10] | |||
| 13-Methylpalmatine Iodide | ||||
| Oxyberberine Derivative (unspecified) | 85.3 | Removal of two methoxy groups from the D ring resulted in a compound that inhibited AMPK.[11][12] | ||
| Stepharotudine-type Compound 20 | 2.5 | A guaiacolic A-ring enhances AMPK inhibition.[11] | ||
| Canadine | 0.29 (with preincubation) | A time-dependent inhibitor of CYP2C19. | ||
| Bulbocapnine | 8.4 (with preincubation) | A time-dependent inhibitor of CYP2C19. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory practices and can be adapted for specific research needs.
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of the protoberberine alkaloids and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition : Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization : Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Antimicrobial Susceptibility: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Alkaloid Dilutions : Prepare a series of twofold dilutions of the protoberberine alkaloids in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation : Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Inoculation : Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination : The MIC is the lowest concentration of the alkaloid that completely inhibits visible growth of the microorganism.
Enzyme Inhibition: AMPK Kinase Assay
This assay measures the inhibition of AMP-activated protein kinase (AMPK) activity.
-
Reagent Preparation : Prepare a reaction buffer containing a synthetic peptide substrate (e.g., SAMStide), ATP, and the AMPK enzyme.
-
Compound Addition : Add the protoberberine alkaloids at various concentrations to the reaction mixture.
-
Reaction Initiation : Initiate the kinase reaction by adding a mixture of ATP and ³³P-labeled ATP.
-
Incubation : Incubate the reaction at 25°C for a defined period (e.g., 120 minutes).
-
Detection : Spot the reaction mixture onto ion-exchange chromatography paper to separate phosphorylated from unphosphorylated substrate.
-
Data Analysis : Measure the amount of incorporated radioactivity to determine the remaining kinase activity and calculate the IC₅₀ value.[11]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways affected by protoberberine alkaloids and a general experimental workflow for their in vitro comparison.
Caption: General experimental workflow for in vitro comparison of protoberberine alkaloids.
Caption: Inhibition of the NF-κB signaling pathway by Berberine.
Caption: Modulation of the AMPK signaling pathway by protoberberine alkaloids.
References
- 1. scispace.com [scispace.com]
- 2. Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Applications of Protoberberines as Privileged Starting Materials for the Development of Novel Broad-Spectrum Antiviral Agents: A Concise Review (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical composition and antibacterial activity of Berberis vulgaris (barberry) against bacteria associated with caries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme inhibition VI: Inhibition of reverse transcriptase activity by protoberberine alkaloids and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validating the Wnt/β-catenin Inhibitory Effect of Columbamine Chloride: A Comparative Guide
For researchers and drug development professionals investigating novel inhibitors of the Wnt/β-catenin signaling pathway, this guide provides a comparative analysis of Columbamine chloride and other established inhibitors. This document outlines the experimental data supporting the inhibitory effects of these compounds and provides detailed protocols for key validation assays.
Introduction to Wnt/β-catenin Signaling and Inhibition
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[1] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[2][3] This has led to the development of various small molecule inhibitors targeting different components of the pathway. Columbamine, a protoberberine alkaloid, has been identified as one such inhibitor, demonstrating anti-tumor effects by suppressing the Wnt/β-catenin pathway.[4][5][6][7] This guide compares the inhibitory profile of Columbamine with other known Wnt/β-catenin inhibitors, ICG-001 and XAV-939.
Comparative Analysis of Wnt/β-catenin Inhibitors
The following table summarizes the quantitative data on the inhibitory effects of Columbamine, ICG-001, and XAV-939 on the Wnt/β-catenin signaling pathway. It is important to note that the experimental conditions, such as cell lines and treatment durations, may vary between studies, affecting direct comparability.
| Inhibitor | Target | Reported IC50 / Effective Concentration | Key In Vitro Effects | Cell Line(s) | Reference(s) |
| Columbamine | Wnt/β-catenin pathway | 20-40 µM (effective concentration) | Dose-dependent decrease in TCF/LEF luciferase reporter activity; Reduced β-catenin and DVL protein levels. | HCT116, SW480, LoVo | [4][5][6][7] |
| ICG-001 | β-catenin/CBP interaction | ~10 µM (effective concentration) | Inhibits TCF/β-catenin-mediated transcription; Induces apoptosis in colon carcinoma cells. | SW480, HCT-116 | [8][9][10] |
| XAV-939 | Tankyrase 1 and 2 (TNKS1/2) | IC50: 11 nM (TNKS1), 4 nM (TNKS2) | Stabilizes Axin, leading to β-catenin degradation; Inhibits proliferation of β-catenin-dependent colon carcinoma cells. | DLD-1, NCI-H446, A549 | [11][12][13] |
Experimental Protocols
Detailed methodologies for the key experiments used to validate the Wnt/β-catenin inhibitory effects are provided below.
TOP/FOPflash Luciferase Reporter Assay
This assay is a standard method to quantify the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.[14][15][16]
Principle: Cells are co-transfected with a TOPflash plasmid, which contains TCF/LEF binding sites upstream of a luciferase reporter gene, and a control FOPflash plasmid with mutated, non-functional binding sites.[15][16][17] A decrease in the TOP/FOPflash luminescence ratio upon treatment with an inhibitor indicates suppression of the Wnt/β-catenin pathway.[16] A Renilla luciferase plasmid is often co-transfected to normalize for transfection efficiency.[14][15][17]
Protocol:
-
Cell Seeding: Plate cells (e.g., HCT116) in 24-well plates at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[14]
-
Transfection: Co-transfect cells with TOPflash or FOPflash reporter plasmids (0.1 µg) and a Renilla luciferase plasmid (5 ng) using a suitable transfection reagent according to the manufacturer's instructions.[14]
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compound (e.g., Columbamine at 20, 30, 40 µM) or vehicle control.[4]
-
Lysis and Measurement: After the desired incubation period (e.g., 8 and 16 hours for Columbamine treatment), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[4][14]
-
Analysis: Normalize the TOPflash and FOPflash firefly luciferase values to the Renilla luciferase values. The Wnt/β-catenin signaling activity is expressed as the ratio of normalized TOPflash to FOPflash activity.
Western Blot Analysis of β-catenin Levels
Western blotting is used to detect changes in the protein levels of key components of the Wnt/β-catenin pathway, particularly the downregulation of β-catenin.[18][19][20][21]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for the desired time and concentration. Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[18][20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin (e.g., at a 1:1000 dilution) overnight at 4°C with gentle shaking.[18][20] An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:3000 dilution) for 1 hour at room temperature.[18]
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the β-catenin signal to the loading control.
Quantitative PCR (qPCR) for Wnt Target Genes
qPCR is employed to measure the mRNA expression levels of Wnt/β-catenin target genes, such as AXIN2, c-myc, and Cyclin D1, to confirm the downstream effects of pathway inhibition.[1][22][23][24][25]
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with the inhibitor as described previously. Extract total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based qPCR master mix, cDNA template, and primers specific for the target genes and a reference gene (e.g., GAPDH or ACTB).
-
Thermal Cycling: Perform the qPCR using a real-time PCR detection system with appropriate cycling conditions.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene. A decrease in the expression of Wnt target genes in inhibitor-treated cells compared to control cells indicates pathway inhibition.[26]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Wnt/β-catenin signaling pathway and points of inhibition.
Caption: Experimental workflow for validating Wnt/β-catenin inhibitors.
Caption: Logical comparison of Columbamine and alternative inhibitors.
References
- 1. anygenes.com [anygenes.com]
- 2. Berberine inhibits the proliferation of colon cancer cells by inactivating Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. doaj.org [doaj.org]
- 7. [PDF] Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway | Semantic Scholar [semanticscholar.org]
- 8. ICG 001 | beta-Catenin Inhibitors: R&D Systems [rndsystems.com]
- 9. ashpublications.org [ashpublications.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TOP/FOP flash assay [bio-protocol.org]
- 15. jcancer.org [jcancer.org]
- 16. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 17. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. β-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. GeneQuery™ Human Wnt Signaling Target Genes qPCR Array Kit (GQH-WTG) [sciencellonline.com]
- 23. researchgate.net [researchgate.net]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 25. researchgate.net [researchgate.net]
- 26. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating the Additive Effects of Columbamine Chloride with Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence on the synergistic or additive effects of Columbamine chloride with other natural compounds is currently limited, this guide provides a framework for investigating its potential in combination therapies. By examining the known anticancer mechanisms of Columbamine and drawing parallels with the well-documented synergistic interactions of the structurally related alkaloid, berberine, we can hypothesize promising combinations and outline the experimental approaches necessary to validate them. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound in concert with other natural agents.
Understanding Columbamine's Anticancer Mechanisms
Columbamine, a protoberberine alkaloid, has demonstrated notable anticancer properties. Studies have primarily elucidated its mechanism of action in colon cancer and glioma. A key pathway targeted by Columbamine is the Wnt/β-catenin signaling pathway . By inhibiting this pathway, Columbamine can suppress the proliferation, migration, and invasion of cancer cells and promote apoptosis.[1][2][3] Furthermore, in glioma cells, Columbamine has been shown to exert its antitumor effects by regulating the PTEN/AKT signaling pathway .[4] It promotes the expression of the tumor suppressor PTEN and inhibits the phosphorylation of AKT, a key protein in a signaling cascade that promotes cell survival and proliferation.[4]
Synergistic Potential: Insights from the Related Alkaloid Berberine
Berberine, an alkaloid structurally similar to Columbamine, has been extensively studied in combination with other natural compounds, offering valuable insights into the potential synergistic interactions of Columbamine.
Berberine and Curcumin: A Potent Partnership
The combination of berberine and curcumin, the active compound in turmeric, has shown significant synergistic anticancer effects across various cancer cell lines, including breast, liver, lung, and glioblastoma.[5][6] The synergistic action of this combination is attributed to the induction of apoptosis and autophagy.[7] Mechanistically, the co-treatment has been found to modulate several key signaling pathways, including the PI3K/Akt/mTOR, JNK/Bcl-2/Beclin1, and ERK pathways.[5][6][7]
Berberine and Quercetin: A Promising Combination
Quercetin, a flavonoid found in many fruits and vegetables, also exhibits synergistic anticancer properties when combined with berberine. This combination has been shown to be effective in inhibiting the growth and metastasis of breast and prostate cancer cells.[8] The proposed mechanisms for this synergy include enhanced anti-inflammatory and antioxidant effects, and the modulation of pathways involved in insulin resistance.[8]
Quantitative Data on Synergistic Effects of Berberine Combinations
The following tables summarize the quantitative data from studies on the synergistic effects of berberine with curcumin and quercetin. These values can serve as a benchmark for designing and evaluating potential synergy with this compound.
| Combination | Cancer Cell Line | Assay | Key Findings | Reference |
| Berberine & Curcumin | MCF-7 (Breast Cancer) | MTT Assay | Synergistic inhibition of cell growth | [9] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | Synergistic inhibition of cell growth | [9] | |
| U-87MG & U-251MG (Glioblastoma) | Cell Viability Assay | Co-treatment more effective in inducing cell death than single agents | [5] | |
| A549, Hep-G2, MCF-7, Jurkat, K562 | MTT Assay | Synergistic anticancer activity inducing greater cell death | [10] | |
| Berberine & Quercetin | Breast Cancer Cells | Not Specified | Effective in inhibiting growth and metastasis | [8] |
| Prostate Cancer Cells | Not Specified | Anti-cancer effects observed | [8] |
Experimental Protocols for Assessing Synergy
To investigate the potential additive or synergistic effects of this compound with other natural compounds, a series of well-established experimental protocols can be employed.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic effects of the individual compounds and their combinations.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound, the selected natural compound, and their combinations at different ratios for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells). The IC50 values (the concentration of a drug that inhibits cell growth by 50%) for each compound and their combinations can be determined.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay quantifies the extent of apoptosis (programmed cell death) induced by the treatments.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentrations of the individual compounds and their combination for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to investigate the effect of the treatments on the expression and phosphorylation of key proteins in relevant signaling pathways (e.g., Wnt/β-catenin, PTEN/AKT).
Protocol:
-
Protein Extraction: Treat cells as described for the apoptosis assay, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target proteins (e.g., β-catenin, p-AKT, AKT, PTEN, Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathways
dot digraph "Columbamine_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.5, height=0.6]; edge [arrowsize=0.7];
// Nodes Columbamine [label="Columbamine\nChloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wnt [label="Wnt Signaling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BetaCatenin [label="β-catenin", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Invasion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; PTEN [label="PTEN", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT\n(Phosphorylation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Columbamine -> Wnt [label="Inhibits"]; Wnt -> BetaCatenin; BetaCatenin -> Proliferation; Columbamine -> Apoptosis [label="Promotes"]; Columbamine -> PTEN [label="Promotes"]; PTEN -> AKT [label="Inhibits"]; AKT -> Proliferation [label="Promotes"]; AKT -> Apoptosis [label="Inhibits"]; } dot Caption: Anticancer signaling pathways of Columbamine.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
// Nodes start [label="Start: Hypothesis Generation\n(Columbamine + Natural Compound)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Cancer Cell Line Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="Treatment:\n- this compound\n- Natural Compound\n- Combination", fillcolor="#FBBC05", fontcolor="#202124"]; mtt [label="MTT Assay\n(Cell Viability)", fillcolor="#34A853", fontcolor="#FFFFFF"]; facs [label="Flow Cytometry\n(Apoptosis Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wb [label="Western Blot\n(Signaling Pathways)", fillcolor="#34A853", fontcolor="#FFFFFF"]; synergy_analysis [label="Synergy Analysis\n(Combination Index / Isobologram)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; conclusion [label="Conclusion:\nAdditive, Synergistic, or\nAntagonistic Effect", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> cell_culture; cell_culture -> treatment; treatment -> mtt; treatment -> facs; treatment -> wb; mtt -> synergy_analysis; facs -> synergy_analysis; wb -> synergy_analysis; synergy_analysis -> conclusion; } dot Caption: Workflow for synergy assessment.
Methods for Quantifying Synergy
To quantitatively determine whether the interaction between this compound and another natural compound is synergistic, additive, or antagonistic, the following methods are recommended:
-
Combination Index (CI) Method: The CI is calculated using the Chou-Talalay method.[11] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[11] This method is based on the median-effect equation and provides a quantitative measure of the interaction.
-
Isobologram Analysis: This graphical method provides a visual representation of the interaction.[5] The doses of the two compounds required to produce a specific effect (e.g., 50% inhibition of cell growth) are plotted on the x and y axes. A straight line connecting these two points represents an additive effect. Data points falling below this line indicate synergy, while points above it suggest antagonism.[5]
By following the experimental and analytical frameworks outlined in this guide, researchers can systematically investigate the potential additive and synergistic effects of this compound with other natural compounds, paving the way for the development of novel and more effective combination therapies for cancer.
References
- 1. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Columbamine-Mediated PTEN/AKT Signal Pathway Regulates the Progression of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 6. Combination treatment of berberine and solid lipid curcumin particles increased cell death and inhibited PI3K/Akt/mTOR pathway of human cultured glioblastoma cells more effectively than did individual treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic chemopreventive effects of curcumin and berberine on human breast cancer cells through induction of apoptosis and autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berberine and Quercetin: Unlocking Their Health Benefits [cancercenterforhealing.com]
- 9. spinalresearch.com.au [spinalresearch.com.au]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Columbamine Chloride as a Specific Acetylcholinesterase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Columbamine chloride's performance as a specific enzyme inhibitor against other known inhibitors, supported by experimental data. This compound, a protoberberine alkaloid, has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine.
Performance Comparison
This compound has demonstrated inhibitory activity against acetylcholinesterase with a reported half-maximal inhibitory concentration (IC50) of 48.1 μM[1]. To contextualize its efficacy, this guide compares its performance with established acetylcholinesterase inhibitors used in research and clinical settings.
| Inhibitor | Target Enzyme(s) | IC50 Value (μM) | Inhibition Type |
| This compound | Acetylcholinesterase (AChE) | 48.1[1] | Not specified |
| Berberine | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | AChE: 0.72, BChE: 7.67[2] | Not specified |
| Palmatine | Acetylcholinesterase (AChE) | 6.52[2] | Not specified |
| Galantamine | Acetylcholinesterase (AChE) | ~0.74[2] | Competitive and Allosteric |
| Donepezil | Acetylcholinesterase (AChE) | Not specified in provided results | Reversible, Non-competitive |
Note: The IC50 values can vary depending on the experimental conditions.
Signaling Pathway and Experimental Workflow
The inhibition of acetylcholinesterase by compounds like this compound has significant implications for cholinergic signaling, which is crucial for cognitive functions such as memory and learning. By preventing the breakdown of acetylcholine, these inhibitors increase its concentration in the synaptic cleft, thereby enhancing neurotransmission.
Caption: Cholinergic synapse and the inhibitory action of this compound on Acetylcholinesterase.
The validation of an enzyme inhibitor typically follows a structured workflow to determine its potency and specificity.
Caption: General experimental workflow for validating an enzyme inhibitor.
Experimental Protocols
A standard method for determining acetylcholinesterase inhibitory activity is the Ellman's assay.
Principle: This spectrophotometric method measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound) and reference inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of AChE, ATCh, DTNB, and the test inhibitors in appropriate solvents.
-
Prepare working solutions by diluting the stock solutions in the phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound solution at various concentrations (or solvent for control)
-
DTNB solution
-
AChE solution
-
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCh solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Conclusion
This compound demonstrates inhibitory activity against acetylcholinesterase, a key enzyme in cholinergic neurotransmission. While its potency is moderate compared to some established synthetic and natural inhibitors like Berberine and Galantamine, it represents a potential scaffold for the development of new cholinesterase inhibitors. Further studies are warranted to elucidate its precise mechanism of inhibition and to evaluate its selectivity and in vivo efficacy. The provided experimental protocol for the Ellman's assay offers a robust method for such validation studies.
References
Assessing the differential gene expression profiles of cells treated with Columbamine chloride versus Berberine
A deep dive into the molecular mechanisms of two related isoquinoline alkaloids, this guide provides a comparative overview of the differential gene expression profiles in cells treated with Columbamine chloride and Berberine. While direct comparative transcriptomic studies are not yet available, this document synthesizes existing research to offer insights for researchers, scientists, and drug development professionals.
This guide presents available data on the distinct and overlapping impacts of this compound and Berberine on cellular gene expression and key signaling pathways. The information is compiled from various studies, and it is important to note that experimental conditions such as cell lines, drug concentrations, and treatment durations may vary between the cited experiments.
Summary of Differential Gene Expression
Due to the absence of head-to-head comparative studies, this section summarizes the findings from separate research on this compound and Berberine.
| Feature | This compound | Berberine |
| Cell Type | Colon Cancer Cells (HCT116) | Breast Cancer Cells (MCF-7, MDA-MB-231), Colorectal Cancer Cells (HCT116, HT29) |
| Methodology | Western Blot, Luciferase Reporter Assay | cDNA Microarray, RNA-Sequencing |
| Reported Differentially Expressed Genes | Down-regulated: PCNA, N-Cadherin, β-catenin, TCF/LEF responsive genes. Up-regulated: E-cadherin. | MCF-7 Cells: 3,397 regulated genes. MDA-MB-231 Cells: 2,706 regulated genes. HCT116 Cells (NPBer): 1,784 up-regulated, 2,769 down-regulated genes. HCT116 Cells (Free Ber): 1,825 up-regulated, 3,029 down-regulated genes.[1][2] |
| Key Affected Biological Processes | Inhibition of cell proliferation, migration, and invasion; promotion of apoptosis.[3] | Regulation of cell cycle, cell migration, apoptosis, drug responses, cellular aging, iron death pathway, oxidative phosphorylation, and programmed cell death.[1][2] |
Experimental Protocols
This compound Treatment and Analysis (Western Blot & Luciferase Assay)
The following is a generalized protocol based on studies investigating the effects of this compound on colon cancer cells[3].
-
Cell Culture: HCT116 human colon cancer cells were cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Cells were seeded in plates and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Cells were incubated for a specified period (e.g., 24-48 hours).
-
Western Blot Analysis:
-
After treatment, cells were lysed in RIPA buffer containing protease inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against target proteins (e.g., PCNA, N-Cadherin, E-cadherin, β-catenin) overnight at 4°C.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Luciferase Reporter Assay:
-
Cells were co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase internal control plasmid.
-
After transfection, cells were treated with this compound.
-
Luciferase activity was measured using a dual-luciferase reporter assay system, with the firefly luciferase activity normalized to the Renilla luciferase activity.
-
Berberine Treatment and Gene Expression Analysis (Microarray & RNA-Seq)
The following are generalized protocols based on studies that performed genome-wide expression profiling of Berberine-treated cancer cells[1][2].
-
Cell Culture: Human breast cancer cell lines (MCF-7, MDA-MB-231) or colorectal cancer cell lines (HCT116) were cultured in appropriate media and conditions.
-
Berberine Treatment: Cells were treated with Berberine at various concentrations for specific durations (e.g., 24-48 hours).
-
RNA Extraction: Total RNA was extracted from the treated and control cells using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a spectrophotometer and an Agilent Bioanalyzer.
-
cDNA Microarray Analysis:
-
cDNA was synthesized from the total RNA and labeled with fluorescent dyes (e.g., Cy3 and Cy5).
-
The labeled cDNA was hybridized to a cDNA microarray chip containing thousands of gene probes.
-
After hybridization and washing, the microarray slides were scanned using a microarray scanner.
-
The fluorescence intensities were quantified, and the data were normalized.
-
Differentially expressed genes were identified based on fold change and statistical significance (p-value).
-
-
RNA-Sequencing (RNA-Seq) Analysis:
-
A library of cDNA fragments was prepared from the extracted RNA.
-
The library was sequenced using a next-generation sequencing platform (e.g., Illumina).
-
The raw sequencing reads were processed to remove low-quality reads and adapters.
-
The cleaned reads were aligned to a reference genome.
-
Gene expression levels were quantified (e.g., as FPKM or TPM).
-
Differential gene expression analysis was performed to identify genes with significant changes in expression between treated and control groups.
-
Signaling Pathway Analysis
This compound: Targeting the Wnt/β-catenin Pathway
Columbamine has been shown to exert its anti-cancer effects in colon cancer primarily through the inhibition of the Wnt/β-catenin signaling pathway.[3] This pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Berberine: A Multi-Targeting Agent
Berberine has a broader range of action, affecting multiple signaling pathways implicated in cancer progression. These include the AMPK/mTOR, NF-κB, and Wnt/β-catenin pathways, among others.[1][4]
Caption: Berberine modulates multiple key signaling pathways in cancer cells.
Experimental Workflow for Gene Expression Analysis
The following diagram illustrates a typical workflow for assessing differential gene expression using RNA-Sequencing.
Caption: A generalized workflow for differential gene expression analysis.
Conclusion
While both this compound and Berberine are isoquinoline alkaloids with demonstrated anti-cancer properties, the available evidence suggests they may have distinct molecular mechanisms. This compound appears to be a more targeted inhibitor of the Wnt/β-catenin pathway in colon cancer. In contrast, Berberine exhibits a broader spectrum of activity, modulating several key signaling cascades, including AMPK/mTOR and NF-κB, in addition to the Wnt/β-catenin pathway.
The lack of direct comparative studies highlights a significant gap in the literature. Future research employing standardized experimental conditions and comprehensive transcriptomic analyses, such as RNA-Seq, on cells treated with both this compound and Berberine is crucial for a definitive comparison of their gene expression profiles. Such studies would provide invaluable data for understanding their respective therapeutic potentials and for the rational design of novel anti-cancer strategies.
References
- 1. Genomic screening for targets regulated by berberine in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced tumor suppression in colorectal cancer via berberine-loaded PEG-PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Transcriptomics for Genes Related to Berberine and Berbamine Biosynthesis in Berberidaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Isoquinoline Alkaloids: Berberine, Tetrandrine, and Magnoflorine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective effects of three prominent isoquinoline alkaloids: berberine, tetrandrine, and magnoflorine. Sourced from various medicinal plants, these compounds have garnered significant attention for their potential therapeutic applications in neurodegenerative diseases. This document summarizes key experimental findings, details relevant signaling pathways, and provides standardized protocols for essential neuroprotective assays to aid in research and development.
Comparative Efficacy of Isoquinoline Alkaloids
The neuroprotective properties of berberine, tetrandrine, and magnoflorine are multifaceted, encompassing anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. The following tables present a summary of quantitative data from various studies, highlighting the diverse experimental models and conditions under which these alkaloids have been assessed.
Table 1: Comparative Effects on Cell Viability and Apoptosis
| Alkaloid | Model System | Stressor | Concentration | Effect on Cell Viability | Effect on Apoptosis | Citation |
| Berberine | PC12 cells | 6-hydroxydopamine (6-OHDA) | 1 µM | Significant increase | Low dose BBR protected against 6-OHDA-induced apoptosis | [1] |
| C17.2 neural stem cells | AAPH (oxidative stress) | 3.38 µM | Increased to 94.9% from 60.4% | Reduced apoptotic cells from 23.4% to 10.9% | [2] | |
| SH-SY5Y cells | 6-OHDA (100 µM) | 1, 3, 5, 10 µM | Dose-dependent increase | - | [3] | |
| Tetrandrine | Rat cerebellar granule cells | Hydrogen Peroxide (H2O2) | 0.1-10 µM | Significantly decreased H2O2-induced cell death | Significantly decreased H2O2-induced apoptotic nuclei | [4] |
| Human keratinocytes (HaCaT) | H2O2 (500 µM) | 20 µM | - | Increased annexin V-positive cells by 9-fold (compared to 7.2-fold with H2O2 alone) | [5] | |
| Nucleus pulposus cells | TBHP (oxidative stress) | 0.1, 0.5, 1 µM | Dose-dependent increase | Dose-dependent decrease | [6] | |
| Magnoflorine | PC12 cells | Aβ-induced | Not specified | Reduced Aβ-induced apoptosis | Reduced Aβ-induced apoptosis | [7] |
| APP/PS1 mice | Alzheimer's Disease model | Not specified | Reduced neuronal apoptosis | Reduced neuronal apoptosis | [8] |
Note: Direct comparison of efficacy is challenging due to variations in experimental models, stressors, and concentrations used across studies.
Table 2: Comparative Effects on Oxidative Stress
| Alkaloid | Model System | Stressor | Concentration | Effect on Reactive Oxygen Species (ROS) | Key Antioxidant Mechanisms | Citation |
| Berberine | C17.2 neural stem cells | AAPH | 1.69 µM | Decreased elevated ROS levels | Increased NRF-1, NRF-2, HO-1, NQO-1 expression | [2][9] |
| SH-SY5Y cells | 6-OHDA | 1, 3, 5, 10 µM | Dose-dependent reduction (up to 75.9% reduction at 1 µM) | - | [3] | |
| Tetrandrine | Rat cerebellar granule cells | H2O2 | 0.1-10 µM | Inhibited H2O2-induced ROS generation | - | [4] |
| Nucleus pulposus cells | TBHP | 0.1, 0.5, 1 µM | Partially inhibited TBHP-induced ROS increase | Increased SOD, decreased MDA | [6] | |
| Magnoflorine | Rat MCAO model | Cerebral Ischemia | 10, 20 mg/kg | - | Decreased nitric oxide and malondialdehyde; increased glutathione (GSH) and GSH peroxidase | [10] |
| PC12 cells | Aβ-induced | Not specified | Reduced intracellular ROS generation | - | [7] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of these isoquinoline alkaloids are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways associated with each compound.
Berberine: PI3K/Akt and Nrf2/HO-1 Signaling
Berberine exerts significant neuroprotective effects by activating pro-survival and antioxidant pathways.[1][11] The PI3K/Akt pathway promotes cell survival and inhibits apoptosis, while the Nrf2/HO-1 pathway is a critical regulator of the antioxidant response.[1]
Tetrandrine: NF-κB and IRE1α/JNK/CHOP Signaling
Tetrandrine's neuroprotective actions are largely attributed to its potent anti-inflammatory and anti-apoptotic properties. It has been shown to inhibit the pro-inflammatory NF-κB pathway and the endoplasmic reticulum stress-associated IRE1α/JNK/CHOP pathway.[12][13][14]
Magnoflorine: Sirt1/AMPK and JNK Signaling
Magnoflorine has demonstrated neuroprotective effects, particularly in models of cerebral ischemia, through the activation of the Sirt1/AMPK pathway, which is involved in cellular energy homeostasis and stress resistance.[10][15][16] It also appears to modulate the JNK signaling pathway, which is implicated in apoptosis.[7][8]
References
- 1. Berberine protects against 6-OHDA-induced neurotoxicity in PC12 cells and zebrafish through hormetic mechanisms involving PI3K/AKT/Bcl-2 and Nrf2/HO-1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine Protects C17.2 Neural Stem Cells From Oxidative Damage Followed by Inducing Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating Neuroprotective Effects of Berberine on Mitochondrial Dysfunction and Autophagy Impairment in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetrandrine Enhances H2O2-Induced Apoptotic Cell Death Through Caspase-dependent Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrandrine reduces oxidative stress, apoptosis, and extracellular matrix degradation and improves intervertebral disc degeneration by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magnoflorine improves cognitive deficits and pathology of Alzheimer's disease via inhibiting of JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Magnoflorine Attenuates Cerebral Ischemia-Induced Neuronal Injury via Autophagy/Sirt1/AMPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrandrine attenuates spatial memory impairment and hippocampal neuroinflammation via inhibiting NF-κB activation in a rat model of Alzheimer's disease induced by amyloid-β(1-42) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetrandrine alleviates inflammation and neuron apoptosis in experimental traumatic brain injury by regulating the IRE1α/JNK/CHOP signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tetrandrine alleviates inflammation and neuron apoptosis in experimental traumatic brain injury by regulating the IRE1α/JNK/CHOP signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Magnoflorine Attenuates Cerebral Ischemia-Induced Neuronal Injury via Autophagy/Sirt1/AMPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Columbamine Chloride: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Columbamine chloride, a bioactive alkaloid compound used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is harmful if swallowed and has been identified as harmful to aquatic life.[1] Therefore, standard protocols for hazardous waste disposal must be strictly followed.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. In case of accidental exposure, follow the first aid measures outlined in the SDS.[2][3]
Quantitative Data on Hazards
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [1][4] |
| Acute Aquatic Toxicity | H402 | Harmful to aquatic life | [1] |
| German Water Hazard Class | WGK 3 | Severe hazard to water | [4] |
Incompatible Materials
To prevent dangerous reactions, do not mix this compound waste with the following:
-
Strong oxidizing agents [1]
Segregate waste streams to avoid accidental mixing with incompatible chemicals.
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Collection and Disposal:
-
Designated Waste Container:
-
Use a clearly labeled, leak-proof, and chemically compatible container for all this compound waste. The container should be marked as "Hazardous Waste: this compound".
-
Containers should be kept closed except when adding waste.
-
-
Waste Segregation:
-
Collect all solid waste, including contaminated PPE (gloves, etc.), weighing paper, and vials, in the designated solid waste container.
-
Collect all liquid waste, including unused solutions and rinsates, in a designated liquid waste container.
-
The first rinse of any glassware or equipment that has been in contact with this compound should be collected as hazardous waste. Subsequent rinses with a suitable solvent should also be collected.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full, or in accordance with your institution's hazardous waste pickup schedule, arrange for its disposal through a licensed hazardous waste disposal company.
-
Complete all necessary paperwork, accurately identifying the contents of the waste container.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the laboratory.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
